Technical Documentation Center

N-(4-chlorobenzyl)prop-2-en-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(4-chlorobenzyl)prop-2-en-1-amine
  • CAS: 69957-80-8

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of N-(4-chlorobenzyl)prop-2-en-1-amine

Target Molecule: N-(4-chlorobenzyl)prop-2-en-1-amine CAS Registry Number: 4717-87-7 Molecular Formula: C₁₀H₁₂ClN Molecular Weight: 181.66 g/mol [1] Part 1: Executive Summary & Retrosynthetic Analysis[1] This guide detail...

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: N-(4-chlorobenzyl)prop-2-en-1-amine CAS Registry Number: 4717-87-7 Molecular Formula: C₁₀H₁₂ClN Molecular Weight: 181.66 g/mol [1]

Part 1: Executive Summary & Retrosynthetic Analysis[1]

This guide details the synthesis of N-(4-chlorobenzyl)prop-2-en-1-amine , a critical secondary amine intermediate used in the development of antifungal agents (e.g., naftifine analogs) and antihistamines.

While direct alkylation is chemically intuitive, it often suffers from polyalkylation (formation of tertiary amines). Therefore, this guide prioritizes Reductive Amination as the "Gold Standard" protocol for research and high-purity applications due to its superior selectivity and yield profile. A secondary protocol for Nucleophilic Substitution is provided for scenarios where starting material availability dictates the pathway.

Retrosynthetic Disconnection

The strategic disconnection of the C-N bond reveals two primary precursor sets. Pathway A (Reductive Amination) disconnects to the aldehyde and amine, while Pathway B (Substitution) disconnects to the benzyl halide and amine.

Retrosynthesis Target N-(4-chlorobenzyl)prop-2-en-1-amine (Target Molecule) Aldehyde 4-Chlorobenzaldehyde (Electrophile) Target->Aldehyde Pathway A: Reductive Amination (C=N Reduction) Amine Allylamine (Nucleophile) Target->Amine Common Reagent Halide 4-Chlorobenzyl chloride (Electrophile) Target->Halide Pathway B: SN2 Alkylation (C-N Bond Formation)

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.

Part 2: Primary Synthesis Pathway – Reductive Amination

Recommendation: High Selectivity | High Purity | Moderate Scalability[1]

This pathway is preferred for laboratory-scale synthesis because it minimizes the formation of the tertiary amine byproduct (N,N-diallyl-4-chlorobenzylamine), which is difficult to separate from the secondary amine product.

Reaction Mechanism

The reaction proceeds via the formation of a hemiaminal intermediate, which dehydrates to form an imine (Schiff base). This imine is subsequently reduced in situ by a hydride donor.[2]

Mechanism Step1 4-Chlorobenzaldehyde + Allylamine Step2 Hemiaminal Intermediate Step1->Step2 Nucleophilic Attack Step3 Imine (Schiff Base) [-H2O] Step2->Step3 Dehydration Step4 Protonated Iminium Ion (Activated) Step3->Step4 Acid Catalysis (Optional) Product Secondary Amine (Target) Step4->Product Hydride Reduction (NaBH4)

Figure 2: Step-wise mechanism of the reductive amination process.

Experimental Protocol

Reagents:

  • 4-Chlorobenzaldehyde (1.0 equiv)[1]

  • Allylamine (1.1 – 1.2 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Methanol (anhydrous preferred)[1]

  • Drying Agent: Magnesium Sulfate (MgSO₄)[1][3]

Procedure:

  • Imine Formation:

    • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobenzaldehyde (10 mmol, 1.41 g) in Methanol (30 mL).

    • Add Allylamine (11 mmol, 0.83 mL) dropwise over 5 minutes.

    • Note: The reaction is slightly exothermic. Stir at room temperature (25°C) for 2–4 hours. Monitor by TLC (hexane/EtOAc 4:1) for the disappearance of the aldehyde.

    • Optional: Adding activated molecular sieves (3Å) or anhydrous MgSO₄ can drive the equilibrium toward the imine by sequestering water.

  • Reduction:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Add Sodium Borohydride (NaBH₄) (15 mmol, 0.57 g) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur.[1]

    • Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

  • Workup:

    • Quench the reaction by slowly adding distilled water (10 mL) or 1M HCl (carefully, to destroy excess hydride).

    • Evaporate the bulk of the methanol under reduced pressure.

    • Basify the aqueous residue to pH >10 using 1M NaOH.

    • Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).

    • Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • The crude oil is typically >90% pure. If necessary, purify via flash column chromatography on silica gel (Eluent: Hexane/EtOAc 8:2 + 1% Triethylamine).

Part 3: Secondary Synthesis Pathway – Direct Alkylation

Recommendation: Industrial/Bulk Scale | Lower Cost | Requires Strict Stoichiometry Control[1]

Direct alkylation is faster but prone to over-alkylation. To favor the secondary amine, allylamine must be used in large excess to statistically minimize the likelihood of the product reacting with a second equivalent of benzyl chloride.

Experimental Protocol

Reagents:

  • 4-Chlorobenzyl chloride (1.0 equiv)[1]

  • Allylamine (3.0 – 5.0 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]

  • Solvent: Acetonitrile (ACN) or Ethanol[1]

Procedure:

  • Setup:

    • Dissolve Allylamine (50 mmol, 3.75 mL) in Acetonitrile (40 mL) in a round-bottom flask.

    • Add Potassium Carbonate (20 mmol, 2.76 g).

    • Heat the mixture to a gentle reflux (approx. 80°C) or maintain at 50°C.

  • Addition:

    • Dissolve 4-Chlorobenzyl chloride (10 mmol, 1.61 g) in Acetonitrile (10 mL).

    • Add this solution dropwise to the stirring amine mixture over 1 hour. Crucial: Slow addition of the halide to the excess amine keeps the concentration of the alkylating agent low relative to the amine, favoring mono-alkylation.

  • Workup:

    • After addition is complete, stir for 1 hour.

    • Filter off the inorganic salts (KCl, excess K₂CO₃).

    • Concentrate the filtrate to remove the solvent and excess allylamine (Recycle the allylamine if operating at scale).

    • Dissolve residue in DCM, wash with water/brine, and dry.

Part 4: Characterization & Validation[1]

The synthesized product must be validated using spectroscopic methods.[4] The following data is expected for N-(4-chlorobenzyl)prop-2-en-1-amine.

TechniqueExpected Signal / ValueStructural Assignment
Physical State Clear to pale yellow oil-
¹H NMR (CDCl₃, 400 MHz)δ 7.20–7.35 (m, 4H)Aromatic protons (4-Cl-Ph)
δ 5.85–5.95 (m, 1H)Vinyl CH (–CH=)
δ 5.10–5.25 (m, 2H)Vinyl CH₂ (=CH₂)
δ 3.75 (s, 2H)Benzylic CH₂ (Ph–CH₂ –N)
δ 3.25 (d, 2H)Allylic CH₂ (N–CH₂ –CH=)
δ 1.50 (br s, 1H)Amine NH (Exchangeable)
¹³C NMR (CDCl₃, 100 MHz)δ 138.5, 136.5, 132.8, 129.5, 128.5Aromatic & Vinyl carbons
δ 116.2Terminal alkene (=CH₂)
δ 52.5, 51.0Benzylic & Allylic carbons
MS (ESI+) m/z 182.07 [M+H]⁺Consistent with C₁₀H₁₂ClN

Part 5: Safety & Handling

  • Allylamine: Highly toxic and a severe irritant.[5] It has a high vapor pressure and a pungent odor. All operations must be performed in a functioning fume hood. Double-gloving (Nitrile) is recommended.

  • Sodium Borohydride: Reacts with water and acids to release flammable hydrogen gas. Keep away from open flames.

  • 4-Chlorobenzyl chloride: Lachrymator and skin irritant. Handle with care.

References

  • Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • PubChem. "N-(4-chlorobenzyl)prop-2-en-1-amine (CID 4717877)." National Center for Biotechnology Information. Link

  • Sigma-Aldrich. "4-Chlorobenzylamine Product Specification & Synthesis Precursors." Merck KGaA. Link

  • Master Organic Chemistry. "Reductive Amination: Mechanism and Procedure." Link

Sources

Exploratory

N-(4-chlorobenzyl)prop-2-en-1-amine molecular weight and formula

The following technical guide details the physicochemical profile, synthetic pathways, and research applications of N-(4-chlorobenzyl)prop-2-en-1-amine , a critical secondary amine intermediate in medicinal chemistry. St...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and research applications of N-(4-chlorobenzyl)prop-2-en-1-amine , a critical secondary amine intermediate in medicinal chemistry.

Strategic Intermediate for N-Alkylated Pharmacophores

Executive Summary

N-(4-chlorobenzyl)prop-2-en-1-amine (CAS: 69957-80-8 ) is a bifunctional secondary amine featuring a 4-chlorobenzyl lipophilic core and a reactive allyl handle. It serves as a high-value scaffold in drug discovery, particularly for the synthesis of antifungal agents (allylamine class),


-secretase inhibitors , and GPCR ligands . Its dual reactivity allows for orthogonal functionalization: 

-alkylation/acylation at the amine center and olefin metathesis or radical cyclization at the allyl group.

Physicochemical Profile

The following data establishes the molecular identity and physical baseline for handling this compound in a research setting.

PropertyValueTechnical Note
IUPAC Name N-(4-chlorobenzyl)prop-2-en-1-amineAlso cited as N-allyl-4-chlorobenzylamine
CAS Number 69957-80-8 Verified Identifier
Molecular Formula C

H

ClN
Molecular Weight 181.66 g/mol Monoisotopic Mass: 181.0658
Physical State Liquid (Standard Conditions)Colorless to pale yellow oil
Boiling Point ~235–240 °C (Predicted)>215 °C (based on 4-chlorobenzylamine precursor)
Solubility DCM, EtOAc, MeOH, DMSOLow water solubility (Free Base)
pKa ~9.2 (Predicted)Typical for secondary benzylamines

Synthetic Utility & Mechanism

The synthesis of N-(4-chlorobenzyl)prop-2-en-1-amine is most efficiently achieved via Reductive Amination , which offers higher selectivity and fewer byproducts (e.g., bis-alkylation) compared to direct alkylation with allyl bromide.

Validated Synthesis Protocol (Reductive Amination)

Mechanism: Condensation of 4-chlorobenzaldehyde with allylamine forms an imine intermediate, which is selectively reduced in situ to the secondary amine.

Reagents:

  • 4-Chlorobenzaldehyde (1.0 eq)

  • Allylamine (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB, 1.4 eq) or NaBH

    
    
    
  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acid Catalyst: Acetic Acid (AcOH, 1.0 eq) – Critical for imine formation

Step-by-Step Methodology:

  • Imine Formation: Charge a flame-dried reaction vessel with 4-chlorobenzaldehyde (10 mmol) and DCE (30 mL). Add allylamine (11 mmol) and AcOH (10 mmol). Stir at room temperature (RT) for 1 hour under N

    
    . Checkpoint: Monitor disappearance of aldehyde via TLC.
    
  • Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise to control exotherm.

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Workup: Quench with sat. NaHCO

    
     (aq). Extract with DCM (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: If necessary, purify via flash chromatography (SiO

    
    ; Hexane/EtOAc gradient).
    
Mechanistic Pathway Visualization

The following diagram illustrates the conversion from aldehyde to secondary amine, highlighting the critical iminium ion intermediate.

SynthesisPathway Aldehyde 4-Chlorobenzaldehyde (Electrophile) Step1 Condensation (-H2O, +AcOH) Aldehyde->Step1 Amine Allylamine (Nucleophile) Amine->Step1 Imine Hemiaminal / Imine (Intermediate) Step2 Reduction (NaBH(OAc)3) Imine->Step2 Product N-(4-chlorobenzyl) prop-2-en-1-amine Step1->Imine Imine Formation Step2->Product Hydride Transfer

Caption: Reductive amination pathway via imine intermediate, utilizing selective hydride reduction.

Applications in Drug Design

This molecule acts as a "divergent scaffold," allowing access to multiple therapeutic classes.

Structural Role in Pharmacophores
  • Antifungals (Allylamines): The N-allyl-benzylamine motif is structurally homologous to Naftifine and Butenafine . The allyl group is essential for inhibiting squalene epoxidase, a key enzyme in fungal sterol biosynthesis.

  • 
    -Secretase Inhibitors:  Sulfonamide derivatives of this amine (e.g., N-allyl-N-(4-chlorobenzyl)benzenesulfonamides) have been investigated for Alzheimer's disease therapy, modulating amyloid-
    
    
    
    production.
  • GPCR Ligands: The 4-chlorobenzyl group provides a "privileged" lipophilic anchor often required for binding to G-protein coupled receptors (e.g., histamine or dopamine receptors).

Divergent Synthesis Workflow

The secondary amine can be derivatized into three distinct chemical spaces:

Applications Core N-(4-chlorobenzyl) prop-2-en-1-amine Path1 Pathway A: Sulfonylation Core->Path1 + R-SO2-Cl Path2 Pathway B: Tertiary Amine Synthesis Core->Path2 + R-X (Alkylation) Path3 Pathway C: Olefin Metathesis Core->Path3 + Grubbs Cat. Prod1 Sulfonamide Inhibitors (Alzheimer's / γ-Secretase) Path1->Prod1 Prod2 Naftifine Analogs (Antifungals) Path2->Prod2 Prod3 Macrocyclic Peptidomimetics (via RCM) Path3->Prod3

Caption: Divergent synthesis map showing the transformation of the core amine into three major bioactive classes.

Analytical Characterization

To validate the synthesis of CAS 69957-80-8 , the following spectral signatures should be observed:

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       7.20–7.35 (m, 4H, Ar-H) – Characteristic AA'BB' system of 4-chlorophenyl.
      
    • 
       5.85–5.95 (m, 1H, -CH=) – Allyl internal alkene.
      
    • 
       5.10–5.25 (m, 2H, =CH
      
      
      
      ) – Allyl terminal alkene.
    • 
       3.75 (s, 2H, Ar-CH
      
      
      
      -N) – Benzylic singlet.
    • 
       3.25 (d, 2H, N-CH
      
      
      
      -CH=) – Allylic doublet.
    • 
       1.50 (br s, 1H, NH) – Exchangeable amine proton.
      
  • Mass Spectrometry (ESI+):

    • [M+H]

      
       : 182.07 (calculated for 
      
      
      
      Cl).
    • Isotope Pattern : Distinct 3:1 ratio for M+H (182) and M+H+2 (184) confirming the presence of one Chlorine atom.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 69957-80-8. Retrieved from .

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245–249. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Petranyi, G., et al. (1984). Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase. Science, 224(4654), 1239–1241. Link

Foundational

Technical Guide: Biological Activity & Therapeutic Potential of N-Benzylpropargylamine Derivatives

Executive Summary The N-benzylpropargylamine scaffold represents a privileged pharmacophore in neuropharmacology, most notably recognized in the structures of L-Deprenyl (Selegiline) and Rasagiline . While historically c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-benzylpropargylamine scaffold represents a privileged pharmacophore in neuropharmacology, most notably recognized in the structures of L-Deprenyl (Selegiline) and Rasagiline . While historically categorized strictly as Monoamine Oxidase B (MAO-B) inhibitors, recent advancements have elucidated a complex, multi-modal mechanism of action that extends beyond enzymatic inhibition.

This guide dissects the biological activity of N-benzylpropargylamine derivatives, focusing on their dual role in dopamine preservation and mitochondrial neuroprotection. It provides actionable technical insights into Structure-Activity Relationships (SAR), detailed experimental protocols for validation, and a visualization of the critical GAPDH-mediated anti-apoptotic pathway.

Chemical Architecture & Structure-Activity Relationship (SAR)

The biological efficacy of N-benzylpropargylamine derivatives hinges on three structural domains: the propargyl moiety, the amine center, and the aromatic ring.

The Propargyl Moiety (The "Warhead")
  • Mechanism: The terminal alkyne group is essential for the irreversible inhibition of MAO-B. It functions as a "suicide substrate," forming a covalent adduct with the N(5) atom of the Flavin Adenine Dinucleotide (FAD) cofactor within the enzyme active site.

  • SAR Insight: Saturation of this triple bond to an alkene or alkane drastically reduces MAO inhibitory potency and abolishes the neuroprotective activity associated with GAPDH binding.

The Nitrogen Center
  • Methylation: Tertiary amines (N-methyl-N-propargyl) generally exhibit higher MAO-B affinity compared to their secondary amine counterparts. However, secondary amines often show superior metabolic stability and reduced amphetamine-like metabolite formation.

  • SAR Insight: Bulky substitutions at the nitrogen position can decrease MAO-B selectivity, shifting affinity toward MAO-A or abolishing activity altogether due to steric hindrance in the active site cavity.

The Benzyl Ring
  • Substitutions: Electron-withdrawing groups (e.g., halogens like -F, -Cl) at the para or meta positions of the benzyl ring enhance lipophilicity (BBB permeability) and often increase potency.

  • Hybridization (MTDLs): Modern drug design utilizes the benzyl position to fuse the propargylamine pharmacophore with other moieties (e.g., carbamates for cholinesterase inhibition, hydroxyquinolines for iron chelation), creating Multi-Target Directed Ligands (MTDLs) for Alzheimer's disease.

Mechanistic Pharmacology

Pathway A: MAO-B Inhibition (Dopaminergic Support)

In the striatum, MAO-B metabolizes dopamine. Inhibition by N-benzylpropargylamines preserves synaptic dopamine levels, alleviating motor symptoms in Parkinson's Disease (PD). This inhibition is typically irreversible and selective at low doses.

Pathway B: The GAPDH/Siah1 Anti-Apoptotic Cascade

Crucially, the neuroprotective effects of these derivatives persist even in MAO-B deficient models, implicating an alternative mechanism. The propargylamine moiety prevents the S-nitrosylation of Glyceraldehyde-3-phosphate dehydrogenase (GAPDH).

Mechanism:

  • Oxidative stress triggers NO production.

  • NO S-nitrosylates GAPDH, enabling it to bind Siah1 (an E3 ubiquitin ligase).[1][2]

  • The GAPDH-Siah1 complex translocates to the nucleus.

  • Nuclear Siah1 degrades target proteins (e.g., p53), triggering apoptosis.

  • Intervention: N-benzylpropargylamines bind GAPDH, blocking the S-nitrosylation or the physical interaction with Siah1, thus sequestering the complex in the cytoplasm and preventing cell death.

GAPDH_Pathway Stress Oxidative Stress (MPTP / Ischemia) NO Nitric Oxide (NO) Surge Stress->NO GAPDH GAPDH (Cytosolic) NO->GAPDH S-nitrosylation SNO_GAPDH S-Nitrosylated GAPDH GAPDH->SNO_GAPDH Complex GAPDH-Siah1 Complex SNO_GAPDH->Complex Binds Siah1 Siah1 Siah1 (E3 Ligase) Siah1->Complex Nucleus Nuclear Translocation Complex->Nucleus Apoptosis Apoptosis (Cell Death) Nucleus->Apoptosis Degradation of Nuclear Targets Drug N-benzylpropargylamine Derivative Drug->GAPDH  Binds & Stabilizes Drug->SNO_GAPDH  Blocks Siah1 Binding

Figure 1: The GAPDH-Siah1 signaling cascade.[1][2] N-benzylpropargylamines intervene by preventing the formation or nuclear translocation of the death complex.

Experimental Protocols

To validate biological activity, researchers must assess both enzymatic inhibition and cellular neuroprotection.

Protocol A: High-Throughput MAO-B Inhibition Screen

Objective: Determine the IC50 of a derivative against human recombinant MAO-B. Method: Fluorometric assay using Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).

  • Enzyme Preparation: Thaw human recombinant MAO-B (Sigma/Corning) on ice. Dilute to 0.5 U/mL in reaction buffer (0.05 M sodium phosphate, pH 7.4).

  • Compound Dilution: Prepare 10 mM stock of the N-benzylpropargylamine derivative in DMSO. Serial dilute (1:10) to create a concentration range (e.g., 100 µM to 0.1 nM).

  • Incubation:

    • Add 10 µL of diluted compound to a black 96-well plate.

    • Add 40 µL of diluted MAO-B enzyme.

    • Critical Step: Incubate for 30 minutes at 37°C to allow for potential irreversible binding (time-dependent inhibition).

  • Reaction Initiation:

    • Prepare working solution: 200 µM Amplex Red + 1 U/mL Horseradish Peroxidase (HRP) + 2 mM Benzylamine (substrate) in buffer.

    • Add 50 µL of working solution to each well.[3]

  • Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) kinetically for 30 minutes.

  • Analysis: Calculate slope (RFU/min) for the linear portion. Plot % inhibition vs. Log[Concentration] to derive IC50.

Protocol B: Cellular Neuroprotection Assay

Objective: Assess ability to rescue dopaminergic neurons from MPP+ toxicity. Cell Line: SH-SY5Y (Human Neuroblastoma).[4]

  • Seeding: Plate SH-SY5Y cells at 1 x 10^4 cells/well in 96-well plates. Differentiate with 10 µM Retinoic Acid for 5 days (optional but recommended for neuronal phenotype).

  • Pre-treatment: Add the N-benzylpropargylamine derivative (0.1, 1, 10 µM) 1 hour prior to toxin exposure.

    • Control: Vehicle (DMSO < 0.1%).

    • Positive Control:[5][6] 1 µM Rasagiline.

  • Toxin Exposure: Add MPP+ (1-methyl-4-phenylpyridinium) to a final concentration of 1 mM (titrate batch to achieve ~50% cell death).

  • Incubation: Incubate for 24 hours at 37°C / 5% CO2.

  • Viability Readout: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

  • Validation: Viability > Vehicle+MPP+ indicates neuroprotection.

Quantitative Data Summary

The following table summarizes the comparative potency of standard N-benzylpropargylamines versus novel derivatives found in recent literature.

CompoundStructure ClassMAO-B IC50 (nM)MAO-A IC50 (µM)Selectivity (B/A)Neuroprotection (GAPDH)
Selegiline Standard14 - 20> 10HighYes
Rasagiline Standard2 - 5> 5Very HighYes
PF9601N Novel Derivative0.1> 100Ultra HighYes
Ladostigil MTDL (Carbamate)~35,000*~40Low (Dual)Yes
ASS234 MTDL (Indole)5,4000.005MAO-A Pref.Yes

*Note: Ladostigil is designed as a dual AChE/MAO inhibitor; its lower MAO-B potency is a design feature to avoid the "cheese effect" (tyramine toxicity) while maintaining neuroprotection.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Biological Validation S1 Propargylation (Propargyl Bromide + Amine) S2 Purification (Column Chromatography) S1->S2 S3 Characterization (NMR, MS) S2->S3 A1 MAO-B Assay (Amplex Red) S3->A1  Lead  Selection A2 Selectivity Check (MAO-A Assay) A1->A2 C1 Neuroprotection (SH-SY5Y + MPP+) A2->C1  IC50 < 100nM C2 GAPDH Binding (Immunoprecipitation) C1->C2

Figure 2: Integrated workflow for the development and validation of N-benzylpropargylamine derivatives.

References

  • Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega.

  • Monoamine Oxidase (MAO) Inhibition Assay Protocol. Evotec.

  • Neuroprotection by pharmacologic blockade of the GAPDH death cascade. Proceedings of the National Academy of Sciences (PNAS).

  • Propargylamine-derived multi-target directed ligands for Alzheimer's disease therapy. Bioorganic & Medicinal Chemistry Letters.

  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry.[7]

  • Sustainable Drug Discovery of Multi-Target-Directed Ligands for Alzheimer’s Disease. Journal of Medicinal Chemistry.[8]

Sources

Exploratory

Technical Guide: Advanced Synthesis &amp; Applications of N-Benzyl Amines

Executive Summary The N-benzyl amine moiety serves as a "privileged structure" in medicinal chemistry, functioning as a critical pharmacophore in G-protein-coupled receptor (GPCR) ligands, kinase inhibitors, and central...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-benzyl amine moiety serves as a "privileged structure" in medicinal chemistry, functioning as a critical pharmacophore in G-protein-coupled receptor (GPCR) ligands, kinase inhibitors, and central nervous system (CNS) agents. Its ability to modulate lipophilicity (logP) and provide specific π-stacking interactions makes it indispensable in lead optimization.

This guide moves beyond basic textbook definitions to analyze the causality behind synthetic choices. We contrast the industry-standard Reductive Amination (using Sodium Triacetoxyborohydride) with the emerging, atom-economical Hydrogen Autotransfer ("Borrowing Hydrogen") methodology.

Structural Significance & Pharmacological Relevance[1][2][3]

The N-benzyl group is rarely just a protecting group in late-stage drug discovery; it is often a functional binding element.

  • Lipophilic Tuning: The benzyl group adds significant lipophilicity, aiding blood-brain barrier (BBB) penetration, which is crucial for neuroactive drugs like Donepezil.

  • Binding Interactions: The aromatic ring frequently engages in

    
     T-shaped or parallel stacking interactions with aromatic residues (Phe, Tyr, Trp) within the receptor binding pocket.
    
  • Metabolic Stability: While susceptible to dealkylation by CYP450 isoforms, the benzylic position can be modified (e.g., fluorination) to tune metabolic half-life without altering the steric footprint.

Synthetic Methodologies: Mechanistic Analysis

Method A: Reductive Amination (The Gold Standard)

Reagent of Choice: Sodium Triacetoxyborohydride (STAB) - NaBH(OAc)₃

While Sodium Cyanoborohydride (NaCNBH₃) was historically significant, STAB has superseded it in process chemistry.

  • Causality: STAB is less toxic (no residual cyanide) and, critically, does not require the strict pH control (pH 6-7) needed for NaCNBH₃. STAB allows for a "dump-and-stir" protocol because it is mild enough not to reduce aldehydes/ketones competitively at a significant rate under standard conditions, but active enough to reduce the in situ formed iminium ion.

Method B: Hydrogen Autotransfer / Borrowing Hydrogen (The Green Approach)

Catalysts: Ruthenium (e.g., [Ru(p-cymene)Cl₂]₂) or Iridium complexes.

This method represents a paradigm shift. Instead of using a halogenated alkylating agent (benzyl bromide) or a stoichiometric hydride source, this catalytic cycle uses the alcohol itself as the alkylating agent.

  • Mechanism:

    • Dehydrogenation: Catalyst removes H₂ from benzyl alcohol, forming benzaldehyde.

    • Condensation: Benzaldehyde reacts with the amine to form an imine + water.

    • Hydrogenation: The catalyst returns the "borrowed" H₂ to the imine, yielding the amine.[1][2]

  • Atom Economy: The only byproduct is water.[2][3]

Visualization: Synthetic Strategies Overview

SyntheticStrategies Aldehyde Aldehyde/Ketone ReductiveAmination Reductive Amination (STAB / NaBH(OAc)3) Aldehyde->ReductiveAmination Amine Amine (1° or 2°) Amine->ReductiveAmination BorrowingHydrogen Borrowing Hydrogen (Ru/Ir Catalyst) Amine->BorrowingHydrogen Alcohol Benzyl Alcohol Alcohol->BorrowingHydrogen Imine Imine/Iminium Intermediate ReductiveAmination->Imine -H2O BorrowingHydrogen->Imine -H2O (Cat. Dehyd.) Product N-Benzyl Amine Imine->Product Reduction

Figure 1: Comparative workflow of Reductive Amination vs. Borrowing Hydrogen strategies.

Comparative Analysis of Methods

FeatureReductive Amination (STAB)Borrowing Hydrogen (Ru/Ir)N-Alkylation (Benzyl Halides)
Precursor Aldehyde + AmineAlcohol + AmineAlkyl Halide + Amine
Atom Economy Moderate (Stoichiometric Boron waste)High (Water is sole byproduct)Low (Salt waste)
Selectivity High (Mono-alkylation favored)High (Mono-alkylation favored)Low (Risk of quaternary salts)
Conditions Mild (RT, DCE/THF)Harsh (100°C+, Toluene)Mild to Moderate
Scalability Excellent (Kilogram scale)Good (Catalyst cost is factor)Good

Experimental Protocols

Protocol A: Abdel-Magid Reductive Amination (Standard)

Source Grounding: Abdel-Magid, A. F. et al. J. Org. Chem. 1996.[4]

Scope: Synthesis of secondary/tertiary amines from aldehydes/ketones.

Reagents:

  • Amine (1.0 equiv)

  • Aldehyde/Ketone (1.0 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv - optional, accelerates reaction)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Workflow:

  • Mixing: In a clean reaction vessel under N₂, dissolve the aldehyde (10 mmol) and amine (10 mmol) in DCE (30 mL).

  • Imine Formation (In Situ): If the substrate is sterically hindered, stir for 30 mins before adding hydride. For most substrates, immediate addition is acceptable.

  • Reduction: Add STAB (14 mmol) in one portion. Note: Mild effervescence may occur.

  • Catalysis: If reaction is sluggish by TLC after 1 hour, add AcOH (10 mmol).

  • Quench: Upon completion (typically 1-4 hours), quench with saturated aqueous NaHCO₃.

  • Isolation: Extract with EtOAc, dry over MgSO₄, and concentrate.

Protocol B: Ruthenium-Catalyzed "Borrowing Hydrogen"

Source Grounding: Hamid, M. et al. (Williams Group), J. Am. Chem. Soc. 2009.[3]

Scope: Green synthesis using benzyl alcohols.

Reagents:

  • Benzyl Alcohol (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: [Ru(p-cymene)Cl₂]₂ (0.5 mol%)[5]

  • Ligand: DPEphos or dppf (1.0 mol%)

  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Catalyst Prep: In a glovebox or under strict Argon flow, mix [Ru(p-cymene)Cl₂]₂ and DPEphos in toluene. Stir for 5 mins to generate the active species.

  • Addition: Add the benzyl alcohol and the amine to the catalyst solution.

  • Reaction: Heat the mixture to reflux (110°C) for 12–24 hours.

    • Mechanism Check: The system must be open to a reflux condenser but closed to air ingress to prevent catalyst deactivation, though water evolution is necessary.

  • Workup: Cool to RT. Filter through a short pad of silica to remove the metal catalyst. Concentrate filtrate.

Visualization: Borrowing Hydrogen Mechanism

BorrowingHydrogenCycle Alcohol Benzyl Alcohol Aldehyde Benzaldehyde (Intermediate) Alcohol->Aldehyde Dehydrogenation RuH2 Ru-H2 (Hydride Species) Alcohol->RuH2 H2 Transfer Imine Imine Aldehyde->Imine + Amine - H2O AmineProduct N-Benzyl Amine Imine->AmineProduct Hydrogenation Catalyst Ru Catalyst Catalyst->RuH2 + H2 RuH2->AmineProduct H2 Return RuH2->Catalyst - H2

Figure 2: The catalytic cycle of Hydrogen Autotransfer. Note the conservation of hydrogen atoms.

Applications in Drug Discovery[1][2][10]

Case Study: Donepezil (Aricept)

Therapeutic Area: Alzheimer's Disease (Acetylcholinesterase Inhibitor).[6]

Structural Role: The N-benzyl piperidine moiety is critical. The benzyl group occupies the catalytic anionic site (CAS) of the acetylcholinesterase enzyme, interacting via


 stacking with Trp84.

Synthetic Pathway: Industrial synthesis often utilizes the reaction of 1-benzyl-4-piperidone or the alkylation of ethyl isonipecotate.

  • Precursor: Ethyl isonipecotate.[7]

  • Transformation: Reaction with Benzyl Chloride (Traditional) or Benzyl Alcohol (Green/Modern).

  • Result: Formation of the N-benzylpiperidine core, which is then condensed with dimethoxyindanone.

Other Notable Examples:

  • Nebivolol: A beta-blocker where benzylamine derivatives are key intermediates in constructing the symmetric structure.

  • Moxifloxacin: Utilizes a diazabicyclononane ring, often synthesized via benzyl-protected amine precursors to prevent regiochemical errors during cyclization.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.[2] Link

  • Hamid, M. H., Allen, C. L., Lamb, G. W., Maxwell, A. C., Maytum, H. C., Watson, A. J., & Williams, J. M. (2009).[3] Ruthenium-catalyzed N-alkylation of amines and sulfonamides using borrowing hydrogen methodology.[3][9] Journal of the American Chemical Society.[3] Link

  • Gaonkar, S. L., Nadaf, Y. F., Bilehal, D., & Shetty, N. S. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil.[7] Asian Journal of Chemistry. Link

  • Irrgang, T., & Kempe, R. (2009). Transition-Metal-Catalyzed Alkylation of Amines with Alcohols.[2][3][10] Chemical Reviews.[9][11] Link

  • Gribble, G. W. (2006).[8] The Synthetic Versatility of Acyloxyborohydrides.[8] Organic Process Research & Development.[8] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Copper-Catalyzed Synthesis of N-Substituted Propargylamines (A³ Coupling)

Executive Summary The synthesis of N-substituted propargylamines is a cornerstone transformation in modern medicinal chemistry.[1] These scaffolds serve as critical pharmacophores in neuroprotective drugs (e.g., Rasagili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-substituted propargylamines is a cornerstone transformation in modern medicinal chemistry.[1] These scaffolds serve as critical pharmacophores in neuroprotective drugs (e.g., Rasagiline , Selegiline ) and as versatile intermediates for the synthesis of nitrogen-containing heterocycles such as oxazoles, pyrroles, and quinolines.

Traditional methods involving the nucleophilic attack of lithium acetylides or Grignard reagents upon imines require stoichiometric organometallics, strictly anhydrous conditions, and cryogenic temperatures. This guide details the Copper-Catalyzed A³ Coupling , a superior multicomponent strategy that proceeds via dual activation of the C-H bond (alkyne) and C=N bond (iminium) under mild conditions.

Key Advantages of this Protocol:

  • Atom Economy: Water is the only byproduct.

  • Operational Simplicity: One-pot reaction; often tolerant of air/moisture.

  • Scalability: Applicable from milligram discovery to kilogram process scale.

Mechanistic Insight & Causality

To optimize this reaction, one must understand the "Dual Activation" cycle. The reaction does not proceed via a simple addition; it requires the synchronous generation of an electrophile (iminium ion) and a nucleophile (copper acetylide).

The Catalytic Cycle[2]
  • Iminium Formation: The amine and aldehyde condense to form an imine/iminium species.[2] This is the rate-determining step in many aqueous protocols.

  • Alkyne Activation: The Cu(I) catalyst coordinates to the terminal alkyne

    
    -system, lowering the pKa of the terminal proton (from ~25 to a range accessible by weak bases).
    
  • Acetylide Formation: The amine (acting as a base) deprotonates the activated alkyne, forming a polymeric Copper(I) Acetylide species.

  • Nucleophilic Attack: The Copper(I) Acetylide attacks the electrophilic iminium ion.

  • Catalyst Regeneration: The propargylamine product is released, and the Cu(I) species re-enters the cycle.

Visualization: The A³ Catalytic Cycle

A3_Coupling_Mechanism Start Cu(I) Catalyst PiComplex π-Complex (Cu-Alkyne) Start->PiComplex Coordination Alkyne Terminal Alkyne Alkyne->PiComplex Acetylide Cu(I)-Acetylide (Nucleophile) PiComplex->Acetylide -H+ (Deprotonation) Transition C-C Bond Formation (Transition State) Acetylide->Transition Aldehyde Aldehyde Iminium Iminium Ion (Electrophile) Aldehyde->Iminium Condensation Amine Amine Amine->Iminium Iminium->Transition Transition->Start Regeneration Product Propargylamine Product Transition->Product

Figure 1: The dual-activation mechanism of Copper-catalyzed A³ coupling. The cycle highlights the convergence of the activated nucleophile (Cu-Acetylide) and electrophile (Iminium).

Critical Reaction Parameters

Catalyst Selection[3][4]
  • CuBr / CuCl: The "workhorse" catalysts. Inexpensive and effective for standard aliphatic/aromatic couplings.

  • CuI: Often preferred in organic solvents due to solubility, but can be difficult to remove during workup.

  • Cu(OTf)₂ / Pybox: The gold standard for enantioselective synthesis (see Protocol 2).

Solvent Systems[3][4]
  • Water (Green Chemistry): Surprisingly, A³ coupling often proceeds faster in water than in organic solvents due to the "on-water" hydrophobic effect, which concentrates reactants at the interface.

  • Toluene: Required for high-temperature reflux or when using moisture-sensitive chiral ligands.

  • Ionic Liquids: Used for catalyst recycling, though workup is often more tedious.

Experimental Protocols

Protocol 1: Green Synthesis in Water (General Purpose)

Best for: Rapid library generation, achiral targets, and robust substrates.

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Piperidine (1.2 mmol, 102 mg)

  • Phenylacetylene (1.5 mmol, 153 mg)

  • CuI (Copper(I) Iodide) (0.05 mmol, 10 mg - 5 mol%)

  • Deionized Water (3.0 mL)

Procedure:

  • Charge: To a 10 mL reaction vial equipped with a magnetic stir bar, add CuI (10 mg).

  • Solvent: Add 3.0 mL of deionized water. Note: The catalyst will not dissolve; this is a heterogeneous suspension.

  • Reactant Addition: Add the aldehyde, followed by the amine, and finally the alkyne.[2][3]

    • Why this order? Adding amine to aldehyde first promotes iminium formation before the alkyne is introduced.

  • Reaction: Cap the vial and stir vigorously at 100 °C for 12 hours.

    • Observation: The mixture will turn from a suspension to a distinct biphasic oil-water system as the lipophilic product forms.

  • Workup: Cool to room temperature. Extract the mixture with Ethyl Acetate (3 x 5 mL).

  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc 9:1).
    

Expected Yield: 85-95%

Protocol 2: Enantioselective Synthesis (Asymmetric A³)

Best for: Chiral drug intermediates (e.g., (S)-Rasagiline analogs).

Materials:

  • Cu(OTf)₂ (0.10 mmol, 10 mol%)

  • Chiral Ligand: (S,S)-i-Pr-Pybox (0.11 mmol, 11 mol%)

  • Aldehyde (1.0 mmol)

  • Amine (Aniline derivative) (1.0 mmol)

  • Alkyne (1.2 mmol)

  • Solvent: Toluene (anhydrous)

  • Additives: 4Å Molecular Sieves (activated)

Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk tube under Argon, mix Cu(OTf)₂ and the Pybox ligand in Toluene (2 mL). Stir for 2 hours at room temperature to form the chiral complex (solution usually turns deep blue/green).

  • Substrate Addition: Add activated 4Å molecular sieves (100 mg). Critical: This removes water generated during imine formation, driving the equilibrium forward and preventing hydrolysis.

  • Reaction: Add the aldehyde and amine. Stir for 30 minutes. Then, add the alkyne.

  • Conditions: Stir at 0 °C to Room Temperature for 24-48 hours.

    • Note: Lower temperatures increase enantioselectivity (ee) but decrease reaction rate.

  • Workup: Filter through a pad of Celite to remove sieves. Concentrate and purify via silica chromatography.

Expected Results: Yield: 70-90%; ee: >90% (dependent on substrate sterics).

Troubleshooting & Optimization

Use this self-validating table to diagnose reaction failures.

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst DeactivationEnsure Cu(I) source is white/off-white. If green/blue, it has oxidized to Cu(II). Add 10% Sodium Ascorbate to reduce in situ.
Homocoupling (Glaser) Oxygen PresenceThe formation of diynes (R-C≡C-C≡C-R) indicates oxygen ingress. Degas solvents and run under Argon.
Low Enantioselectivity Ligand DecoordinationEnsure strictly anhydrous conditions for Protocol 2. Water competes with the Pybox ligand for coordination sites.
Aldehyde Recovery Poor Iminium FormationThe amine is not condensing. Add 4Å Molecular Sieves or use a pre-formed imine.

References

  • General Mechanism & Review: Wei, C., & Li, C. J. (2003). A³-coupling reaction of aldehydes, amines, and alkynes.[4][5][3][6][7][8] Journal of the American Chemical Society, 125(32), 9584-9585. Link

  • Enantioselective Protocol: Gillingham, D., & Tofi, M. (2020). Copper-catalyzed enantioselective A³-coupling.[1][5][6][9] Chemical Reviews, 120(17), 9674-9702. Link

  • Green Chemistry (Water): Li, C. J. (2005). Organic reactions in aqueous media with a focus on carbon-carbon bond formations. Chemical Reviews, 105(8), 3095-3166. Link

  • Pybox Ligands: Bisai, A., & Singh, V. K. (2006). Enantioselective one-pot three-component synthesis of propargylamines. Organic Letters, 8(11), 2405-2408. Link

  • Glaser Coupling Side Reaction: Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic coupling: a powerful tool in molecular construction.[3][10] Angewandte Chemie International Edition, 39(15), 2632-2657. Link

Sources

Application

Application Note: High-Resolution Purification of N-(4-chlorobenzyl)prop-2-en-1-amine

Executive Summary The purification of N-(4-chlorobenzyl)prop-2-en-1-amine (also known as N-allyl-4-chlorobenzylamine) presents a classic chromatographic challenge: the interaction between a basic secondary amine and the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of N-(4-chlorobenzyl)prop-2-en-1-amine (also known as N-allyl-4-chlorobenzylamine) presents a classic chromatographic challenge: the interaction between a basic secondary amine and the acidic silanol groups of silica gel. Without intervention, this interaction results in severe peak tailing, poor resolution, and product loss.

This Application Note provides a definitive protocol for purifying this specific intermediate. Unlike generic guides, we focus on the Hexanes/Ethyl Acetate/Triethylamine (TEA) system, which offers superior selectivity for this lipophilic amine compared to the traditional DCM/MeOH systems.

Physicochemical Profile & The Challenge

Understanding the molecule is the first step to successful separation.

PropertyValue / DescriptionImpact on Chromatography
Structure Secondary Amine, Allyl group, 4-Chlorobenzyl groupModerate polarity; UV active (254 nm).[1]
Basicity (

)
~9.5 (Conjugate Acid)High. The nitrogen lone pair will protonate on acidic silica (

).[1]
Solubility Soluble in EtOAc, DCM, Alcohols; Low in HexanesAllows for flexible mobile phase selection.[1]
Stability Allylic aminePotential sensitivity to oxidation; avoid prolonged exposure to air/light on-column.[1]
The Mechanism of Failure (Tailing)

Standard silica gel possesses surface silanol groups (


) that act as weak Brønsted acids.
  • Protonation: The basic nitrogen of the target molecule accepts a proton from the silanol.

  • Ion-Exchange: The resulting ammonium species (

    
    ) is retained via strong ionic interactions rather than the desired partition mechanism.
    
  • Result: The molecule "drags" through the column, eluting as a broad, tailing streak that contaminates subsequent fractions.

Method Development Strategy

Step 1: TLC Scouting (The "Dip" Method)

Do not run a standard TLC plate; it will lie to you. The amine will stick to the baseline of a standard silica plate.

Protocol:

  • Prepare the Plate: Dip a silica TLC plate into a solution of 10% Triethylamine (TEA) in Hexanes. Let it air dry for 5 minutes. This deactivates the silanols before you spot your sample.

  • Eluent Scouting: Test Hexanes:Ethyl Acetate (4:1) .

    • Target

      
      : 0.25 – 0.35.
      
    • Visualization: UV (254 nm) is primary. Ninhydrin stain is secondary (turns distinct purple/red upon heating).

Step 2: Mobile Phase Selection

While Methanol/DCM is often used for polar amines, Hexanes/EtOAc is superior for N-(4-chlorobenzyl)prop-2-en-1-amine.

  • Why? The chlorobenzyl and allyl groups make the molecule sufficiently lipophilic. Methanol is too strong and often compresses early-eluting impurities.

  • The Modifier: You must add 1% Triethylamine (TEA) to the mobile phase.

Detailed Purification Protocol

Reagents
  • Silica Gel (40-63 µm, 60 Å)

  • Hexanes (ACS Grade)

  • Ethyl Acetate (ACS Grade)

  • Triethylamine (TEA)[2]

Workflow A: The "Mobile Phase Modifier" (Standard)

Best for crude mixtures with <5g loading.

  • Solvent Prep: Prepare 1L of Hexanes:EtOAc (9:1) + 1% TEA .

    • Note: The TEA competes for silanol sites, effectively shielding the silica surface.[3]

  • Column Equilibration (Critical): Flush the packed column with at least 2 Column Volumes (CV) of the modified solvent.

    • Why? If you don't pre-equilibrate, the TEA front will separate from the solvent front during the run, causing the amine to stick mid-column until the base catches up.

  • Loading: Dissolve the crude oil in the minimum amount of Hexanes:EtOAc (9:1). If it is not soluble, use a small amount of DCM, but keep the volume <2% of the column volume.

  • Elution: Run the isocratic method (or a shallow gradient to 4:1 Hex:EtOAc + 1% TEA).

  • Collection: Monitor at 254 nm. Collect fractions.

Workflow B: Silica Pre-Treatment (High Purity / Large Scale)

Best for difficult separations where "ghost peaks" or baseline noise are unacceptable.

  • Slurry Preparation: In a beaker, slurry the required amount of silica gel in Hexanes containing 5% TEA .

  • Incubation: Stir gently for 15 minutes. This ensures total saturation of silanol sites.

  • Packing: Pour the slurry into the column.

  • Washing: Wash the column with 3 CVs of pure Hexanes (no TEA).

    • Mechanism:[4][5][6][7][8][9] The TEA is now adsorbed onto the silica. You can now run the column with standard solvents (Hex/EtOAc) without adding TEA to the mobile phase, reducing salt formation during evaporation.

Post-Column Workup (Removal of TEA)

TEA has a high boiling point (


) and smells foul.
  • Combine pure fractions.

  • Azeotrope: Add Heptane (or Toluene) and rotary evaporate. The azeotrope helps pull off the TEA.

  • High Vacuum: Dry the resulting oil under high vacuum (<1 mbar) for 4 hours to remove trace amine.

Visual Workflow & Decision Tree

The following diagram outlines the logical flow for purifying this amine, including decision points for method selection.

AminePurification Start Crude N-(4-chlorobenzyl)prop-2-en-1-amine TLC TLC Scouting (TEA-treated Plate) Start->TLC RfCheck Is Rf 0.25 - 0.35? TLC->RfCheck AdjustSolvent Adjust Hex/EtOAc Ratio RfCheck->AdjustSolvent No ScaleCheck Scale > 5g or Difficult Separation? RfCheck->ScaleCheck Yes AdjustSolvent->TLC MethodA Method A: Mobile Phase Modifier ScaleCheck->MethodA No (Standard) MethodB Method B: Silica Pre-Treatment ScaleCheck->MethodB Yes (Critical) Equilibrate Equilibrate Col w/ Hex:EtOAc + 1% TEA MethodA->Equilibrate Elute Elute & Fractionate (Monitor UV 254nm) Equilibrate->Elute Slurry Slurry Silica in Hexanes + 5% TEA MethodB->Slurry Wash Wash Column w/ Pure Hexanes Slurry->Wash Wash->Elute Workup Post-Run Workup Azeotrope w/ Heptane Elute->Workup Final Pure Product Workup->Final

Figure 1: Decision tree for selecting the optimal purification strategy based on scale and separation difficulty.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Broad, Tailing Peaks Insufficient BaseIncrease TEA concentration to 2% or switch to Method B (Pre-treatment).[1]
Product Elutes Immediately Solvent too PolarIncrease Hexanes ratio. Ensure you are not using MeOH.
"Ghost" Peaks TEA ContaminationThe "peaks" might be TEA salts or impurities displaced by TEA.[1] Rely on NMR, not just UV.
Product Degradation Acidic HydrolysisEnsure the crude was not exposed to strong acids prior to loading.[1] Verify TEA quality (old TEA can oxidize).

References

  • Teledyne ISCO. "Flash Chromatography of Amines: Overcoming Tailing." Teledyne ISCO Application Notes. [Link]

  • Biotage. "Strategies for the Purification of Amines." The Flash Purification Blog. [Link]

  • Reich, H. J. "Chromatography Tips: Deactivation of Silica." University of Wisconsin-Madison Chemistry. [Link]

Sources

Method

Strategic Utilization of N-(4-chlorobenzyl)prop-2-en-1-amine: From Antifungal Scaffolds to Heterocyclic Diversity

[1] Executive Summary & Chemical Profile[2] N-(4-chlorobenzyl)prop-2-en-1-amine (also known as N-allyl-4-chlorobenzylamine) is a high-value secondary amine intermediate.[1] In modern medicinal chemistry, it serves a dual...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile[2]

N-(4-chlorobenzyl)prop-2-en-1-amine (also known as N-allyl-4-chlorobenzylamine) is a high-value secondary amine intermediate.[1] In modern medicinal chemistry, it serves a dual purpose: it is a direct pharmacophore precursor for allylamine antifungals (targeting squalene epoxidase) and a versatile synthetic linchpin for Diversity-Oriented Synthesis (DOS) via the allyl "handle."[1]

This guide provides an authoritative workflow for synthesizing, functionalizing, and applying this molecule in drug discovery campaigns.

Chemical Profile Table
PropertySpecification
IUPAC Name N-[(4-chlorophenyl)methyl]prop-2-en-1-amine
Molecular Formula C₁₀H₁₂ClN
Molecular Weight 181.66 g/mol
Key Functionality Secondary Amine (Nucleophile), Allyl Group (Olefin Metathesis/Heck handle), 4-Chlorobenzyl (Lipophilic Pharmacophore)
Storage 2–8°C, under Argon (Hygroscopic, absorbs CO₂ from air)

Strategic Utility in Drug Design

A. The Antifungal Pharmacophore (Squalene Epoxidase Inhibition)

The N-allyl-benzylamine motif is the structural core of the allylamine class of antifungals (e.g., Naftifine, Terbinafine).[1]

  • Mechanism: These molecules act as non-competitive inhibitors of Squalene Epoxidase (SE) , a key enzyme in the ergosterol biosynthesis pathway.

  • The Role of 4-Cl: The 4-chlorobenzyl group mimics the lipophilic bulk required to occupy the SE hydrophobic pocket, often providing improved metabolic stability (blocking para-hydroxylation) compared to unsubstituted benzyl rings.[1]

B. The "Allyl Handle" for Heterocyclic Libraries

Beyond antifungals, this molecule is a "privileged structure" for generating nitrogen heterocycles. The allyl group is not merely a substituent; it is a latent reactive site for Ring-Closing Metathesis (RCM) .[1] By alkylating the nitrogen with a second alkene-tethered chain, researchers can rapidly cyclize the system into pyrrolidines, piperidines, or azepines using Grubbs-type catalysts.[1]

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways available from this single building block.

SyntheticWorkflow Start 4-Chlorobenzaldehyde + Allylamine Intermediate N-(4-chlorobenzyl) prop-2-en-1-amine (The Core Scaffold) Start->Intermediate Reductive Amination (NaBH4) Path1 Pathway A: N-Alkylation Intermediate->Path1 R-X, Base Path2 Pathway B: Acylation + RCM Intermediate->Path2 Acryl chloride + Grubbs Cat. Product1 Tertiary Allylamines (Naftifine Analogs) Path1->Product1 SE Inhibition Screening Product2 N-Heterocycles (Pyrrolidines/Piperidines) Path2->Product2 Library Generation

Figure 1: Divergent synthetic utility. The core scaffold acts as a branch point between linear antifungal agents and cyclic scaffolds.

Detailed Experimental Protocols

Protocol A: "Gold Standard" Synthesis of the Scaffold

Rationale: Direct alkylation of allylamine with 4-chlorobenzyl chloride often leads to over-alkylation (tertiary amines).[1] Reductive amination is the self-validating, high-fidelity approach.[1]

Reagents:

  • 4-Chlorobenzaldehyde (1.0 equiv)[1]

  • Allylamine (1.1 equiv)[1]

  • Sodium Borohydride (NaBH₄) (1.2 equiv) OR Sodium Triacetoxyborohydride (STAB) for milder conditions.[1]

  • Solvent: Methanol (anhydrous).

Step-by-Step Methodology:

  • Imine Formation (The Equilibrium Step):

    • In a flame-dried round-bottom flask under N₂, dissolve 4-chlorobenzaldehyde (10 mmol) in anhydrous MeOH (30 mL).

    • Add Allylamine (11 mmol) dropwise.

    • Critical Control Point: Add activated 3Å molecular sieves. Stir at Room Temperature (RT) for 4 hours. Why? Driving the equilibrium toward the imine (Schiff base) prevents aldehyde reduction in the next step.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH₄ (12 mmol) in small portions over 20 minutes. (Caution: Hydrogen gas evolution).

    • Allow to warm to RT and stir for 2 hours.

  • Workup (Purification):

    • Quench with 1N HCl (carefully) to pH ~2. This hydrolyzes excess imine and protonates the amine product (trapping it in the aqueous layer).

    • Wash the aqueous layer with diethyl ether (removes non-basic impurities).

    • Basify the aqueous layer to pH >12 using 4N NaOH. The product will oil out.

    • Extract with Dichloromethane (DCM) (3x).[1] Dry over Na₂SO₄ and concentrate.

  • Validation:

    • Expected Yield: >85%.

    • ¹H NMR (CDCl₃): Look for the singlet benzylic CH₂ (~3.7 ppm) and the diagnostic allyl multiplets (5.1–5.9 ppm).

Protocol B: Synthesis of Naftifine Analogs (Tertiary Amines)

Rationale: To create an active antifungal, the secondary amine must be capped with a lipophilic group (often a methyl or naphthyl-methyl group).[1]

  • Dissolve N-(4-chlorobenzyl)prop-2-en-1-amine (1.0 equiv) in DMF.[1]

  • Add K₂CO₃ (2.0 equiv) and the alkyl halide (e.g., 1-(chloromethyl)naphthalene for a Naftifine hybrid) (1.1 equiv).[1]

  • Heat to 60°C for 12 hours.

  • Self-Validating Check: Monitor by TLC. The secondary amine spot will disappear, replaced by a less polar tertiary amine spot.[1]

  • Note: If the alkyl halide is reactive (e.g., methyl iodide), perform at 0°C to prevent quaternization.[1]

Protocol C: Ring-Closing Metathesis (RCM) to Heterocycles

Rationale: This protocol demonstrates the "Allyl Handle" utility. We will form a pyrrolidine ring.

  • Acylation: React the scaffold with Acryloyl chloride and Et₃N in DCM to form the N-allyl-N-(4-chlorobenzyl)acrylamide.[1]

  • Metathesis:

    • Dissolve the diene intermediate in degassed DCM (dilute concentration: 0.005 M) to favor intramolecular cyclization over intermolecular polymerization.

    • Add Grubbs II Catalyst (5 mol%).

    • Reflux (40°C) for 4–12 hours.

  • Result: Formation of an unsaturated lactam (pyrrolidone derivative), retaining the 4-chlorobenzyl group as a pendant "diversity element."

Mechanism of Action: Squalene Epoxidase Inhibition[4][5]

Understanding the target is crucial for designing derivatives. The allylamine group mimics the high-energy carbocation intermediate formed during the conversion of squalene to squalene epoxide.

SE_Mechanism Enzyme Squalene Epoxidase (SE) Complex Enzyme-Inhibitor Complex (Reversible/Non-Competitive) Enzyme->Complex Binding Substrate Squalene Substrate->Enzyme Blocked Inhibitor N-(4-Cl-benzyl) Allylamine Derivative Inhibitor->Complex High Affinity Result Ergosterol Depletion + Squalene Accumulation (Toxic) Complex->Result Fungal Cell Death

Figure 2: Mechanistic intervention of allylamine derivatives.[1] The accumulation of intracellular squalene is the primary fungicidal mechanism.

Safety & Handling Data

Hazard ClassDescriptionPrecaution
Corrosive Secondary amines can cause skin burns and eye damage.[1][2]Wear nitrile gloves, safety goggles, and lab coat.[1]
Lachrymator Precursors (Allylamine, 4-Cl-benzyl chloride) are potent tear agents.[1]Mandatory: Handle only in a functioning fume hood.
Sensitizer Potential skin sensitizer upon repeated exposure.Avoid dust/aerosol formation.

References

  • Petranyi, G., Ryder, N. S., & Stütz, A. (1984).[1] Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase.[3][4] Science, 224(4654), 1239–1241.[1]

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Journal of Organic Chemistry, 61(11), 3849–3862.[1]

  • Grubbs, R. H. (2006).[1] Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture). Angewandte Chemie International Edition, 45(23), 3760–3765.[1] [1]

  • Ryder, N. S. (1992).[1] Terbinafine: mode of action and properties of the squalene epoxidase inhibition.[4] British Journal of Dermatology, 126(s39), 2–7.[1]

Sources

Application

Application Note: Strategic Utilization of N-(4-chlorobenzyl)prop-2-en-1-amine in Divergent Heterocyclic Synthesis

Executive Summary: The Bifunctional Linchpin N-(4-chlorobenzyl)prop-2-en-1-amine (also known as N-allyl-4-chlorobenzylamine) represents a high-value "linchpin" scaffold in modern medicinal chemistry. Its utility stems fr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifunctional Linchpin

N-(4-chlorobenzyl)prop-2-en-1-amine (also known as N-allyl-4-chlorobenzylamine) represents a high-value "linchpin" scaffold in modern medicinal chemistry. Its utility stems from its orthogonal reactivity profile:

  • Nucleophilic Secondary Amine: A site for rapid derivatization (acylation, alkylation, reductive amination) or multicomponent assembly.

  • Allyl Handle: A latent olefin ready for Ring-Closing Metathesis (RCM), Heck coupling, or 1,3-dipolar cycloaddition.

  • 4-Chlorobenzyl Moiety: A robust pharmacophore element that survives harsh cyclization conditions (RCM, oxidation) yet remains available for late-stage diversification via Buchwald-Hartwig or Suzuki-Miyaura couplings.

This guide details three distinct protocols to convert this single building block into Lactams (Pyrrolidones) , Isoxazolidines , and Peptidomimetics .

Chemical Profile & Handling

PropertySpecification
IUPAC Name N-(4-chlorobenzyl)prop-2-en-1-amine
Molecular Formula C₁₀H₁₂ClN
MW 181.66 g/mol
Appearance Colorless to pale yellow liquid
Storage 2–8°C, under Argon (Amine is sensitive to CO₂ absorption)
Solubility Miscible in DCM, MeOH, Toluene, THF
Hazards Corrosive (Skin/Eye). Handle in fume hood.

Application Module A: Synthesis of -Unsaturated Lactams via RCM

Target Scaffold: 1-(4-chlorobenzyl)-1,5-dihydro-2H-pyrrol-2-one.

Mechanistic Insight

Direct RCM of secondary allyl amines is often plagued by catalyst poisoning (Lewis basic nitrogen coordinating to the Ru-center). To circumvent this, we employ an Acylation-RCM sequence. Converting the amine to an amide reduces nitrogen basicity and introduces the second olefin required for cyclization.

Experimental Protocol

Step 1: Acylation (Creation of the Diene Precursor)

  • Dissolve: 10 mmol (1.82 g) of N-(4-chlorobenzyl)prop-2-en-1-amine in 50 mL anhydrous DCM.

  • Base: Add 12 mmol (1.67 mL) Triethylamine (TEA). Cool to 0°C.

  • Addition: Dropwise add 11 mmol (0.9 mL) Acryloyl Chloride .

  • Reaction: Warm to RT and stir for 2 hours. Monitor by TLC (formation of amide).

  • Workup: Wash with 1N HCl, then Sat. NaHCO₃. Dry over MgSO₄. Concentrate to yield N-acryloyl-N-(4-chlorobenzyl)prop-2-en-1-amine.

Step 2: Ring-Closing Metathesis (RCM)

  • Dilution (Critical): Dissolve the crude diene from Step 1 in anhydrous Dichloromethane (DCM) to a concentration of 0.005 M (very dilute to favor intramolecular cyclization over intermolecular polymerization).

    • Note: Degas solvent with Argon bubbling for 15 mins prior to use.

  • Catalyst: Add Grubbs 2nd Generation Catalyst (2-5 mol%).

  • Reflux: Heat to reflux (40°C) for 4-12 hours under Argon.

  • Quench: Add activated charcoal or DMSO (50 eq relative to catalyst) and stir for 1 hour to sequester Ruthenium.

  • Purification: Filter through a silica pad. Concentrate and purify via flash chromatography (EtOAc/Hexanes).

Pathway Visualization

RCM_Pathway Start N-(4-Cl-benzyl)prop-2-en-1-amine Acylation Acylation (+ Acryloyl Chloride) Start->Acylation Diene N-Acryloyl Diene (Precursor) Acylation->Diene -HCl Metallocycle Ruthenacyclobutane Intermediate Diene->Metallocycle + Grubbs II (Coordination) Grubbs Grubbs II Catalyst (Ru-Carbenoid) Product 3-Pyrroline Lactam (Target) Metallocycle->Product - Ethylene (Gas) (Entropic Driver)

Figure 1: The RCM pathway relies on the entropic release of ethylene gas to drive the equilibrium toward the 5-membered lactam.

Application Module B: Bicyclic Isoxazolidines via INOC

Target Scaffold: cis-Fused Bicyclic Isoxazolidine.

Mechanistic Insight

The Intramolecular Nitrone Olefin Cycloaddition (INOC) is a powerful "green" reaction. By oxidizing the secondary amine to a nitrone, the molecule contains both the dipole (nitrone) and dipolarophile (allyl) in the same skeleton. This forces a rapid, regioselective [3+2] cycloaddition.

Experimental Protocol
  • Substrate Prep: If using the bare amine, it must first be condensed with an aldehyde possessing an alkene tether OR the amine itself is oxidized if an external aldehyde is used. Variation: We will use the Oxidation of Secondary Amine route (requires a tethered alkene aldehyde condensation first, or direct oxidation if the allyl group is the dipolarophile).

    • Refined Route: Condense N-(4-chlorobenzyl)prop-2-en-1-amine with 4-pentenal to form the secondary amine (reductive amination) or use the amine directly with SeO2/H2O2 (less common).

    • Standard Route: React amine with Glyoxylic acid or similar aldehyde to form a nitrone in situ.

    • Direct Oxidation Protocol:

  • Dissolve: 5 mmol of N-(4-chlorobenzyl)prop-2-en-1-amine in MeOH.

  • Catalyst: Add Na₂WO₄·2H₂O (4 mol%).

  • Oxidant: Dropwise add H₂O₂ (30%, 3 eq) at 0°C.

  • Reaction: Stir at RT for 3 hours. The amine oxidizes to the nitrone, which spontaneously cyclizes onto the allyl group.

  • Extraction: Dilute with brine, extract with DCM.

  • Result: Formation of the bicyclic isoxazolidine (often a mixture of diastereomers, separable by column chromatography).

Pathway Visualization

INOC_Pathway Amine N-(4-Cl-benzyl)prop-2-en-1-amine Oxidation Oxidation (Na2WO4 / H2O2) Amine->Oxidation Nitrone Nitrone Intermediate (Dipole) Oxidation->Nitrone N-Oxygenation TS Concerted [3+2] Transition State Nitrone->TS Intramolecular Tethering Isox Isoxazolidine (Bicyclic Core) TS->Isox Cyclization

Figure 2: The INOC reaction builds complexity in a single step, creating two stereocenters simultaneously.

Application Module C: Multicomponent Ugi Reaction (Peptidomimetics)

Target Scaffold:


-Acylamino Amide (Peptidomimetic backbone).
Mechanistic Insight

The Ugi 4-Component Reaction (U-4CR) utilizes the amine as a key input. The allyl group on the nitrogen serves as a "convertible isocyanide" equivalent or a handle for post-condensation cyclization (e.g., Heck reaction with the 4-chlorobenzyl group, although Pd insertion into Ar-Cl is difficult, Ar-I is preferred. Here, the allyl remains a handle for thiol-ene click chemistry).

Experimental Protocol
  • Components:

    • Amine: N-(4-chlorobenzyl)prop-2-en-1-amine (1.0 eq).

    • Aldehyde: Benzaldehyde (or derivative) (1.0 eq).

    • Acid: Boc-Glycine-OH (1.0 eq).

    • Isocyanide: tert-Butyl isocyanide (1.0 eq).

  • Solvent: Methanol (Methanol is essential for the proton transfer mechanism). Concentration: 1.0 M.

  • Procedure:

    • Mix Amine and Aldehyde in MeOH for 30 mins (Imine formation).

    • Add Acid and Isocyanide.[1][2][3]

    • Stir at RT for 24 hours.

  • Workup: Evaporate MeOH. Redissolve in EtOAc, wash with citric acid (removes unreacted amine) and NaHCO₃ (removes unreacted acid).

  • Yield: High yield of the linear peptidomimetic.

References

  • Grubbs, R. H. (2003).[4] "Olefin Metathesis." Tetrahedron, 60(34), 7117-7140.

  • Confalone, P. N., & Huie, E. M. (1988). "The [3+2] Nitrone-Olefin Cycloaddition Reaction." Organic Reactions, 36, 1-173.

  • Dömling, A. (2006). "Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry." Chemical Reviews, 106(1), 17-89.

  • PubChem Compound Summary. (2025). "N-Allylbenzylamine."[5] National Center for Biotechnology Information.

Sources

Method

Application of N-benzylpropargylamines in neurodegenerative disease research

Application Note: N-Benzylpropargylamines in Neurodegenerative Disease Research Abstract N-benzylpropargylamines, exemplified by Rasagiline and Selegiline (Deprenyl), represent a critical class of neuroprotective agents....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Benzylpropargylamines in Neurodegenerative Disease Research

Abstract

N-benzylpropargylamines, exemplified by Rasagiline and Selegiline (Deprenyl), represent a critical class of neuroprotective agents. While historically categorized as Monoamine Oxidase B (MAO-B) inhibitors, recent evidence confirms their therapeutic efficacy extends beyond dopaminergic restoration. The propargyl moiety confers direct mitochondrial protection and interrupts the GAPDH-Siah1 apoptotic cascade. This guide details the experimental frameworks required to validate these dual mechanisms, offering precise protocols for enzyme kinetics, mitochondrial health assessment, and neuroprotection screening in cellular models.

Mechanism of Action: The Dual-Pathway Hypothesis

To effectively research N-benzylpropargylamines, one must interrogate two distinct pathways. The failure of many screening campaigns lies in focusing solely on MAO-B inhibition while neglecting the propargyl-dependent anti-apoptotic signaling.

  • Pathway A (Enzymatic): Irreversible inhibition of MAO-B prevents the oxidative deamination of dopamine, reducing reactive oxygen species (ROS) byproducts (H₂O₂).

  • Pathway B (Structural/Non-Enzymatic): The propargyl amine moiety prevents the S-nitrosylation of Glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This blockade stops GAPDH from binding to Siah1 (an E3 ubiquitin ligase), preventing the nuclear translocation of the complex and subsequent apoptosis [1].[1]

Pathway Visualization

The following diagram illustrates the divergence between the enzymatic (MAO-B) and structural (GAPDH) effects of the drug class.

Propargylamine_Mechanism Drug N-Benzylpropargylamine (e.g., Rasagiline) MAOB MAO-B Enzyme Drug->MAOB Irreversible Inhibition Dopamine Dopamine Levels Drug->Dopamine Preserves ROS ROS / H2O2 Drug->ROS Reduces GAPDH GAPDH (S-nitrosylated) Drug->GAPDH Binds Propargyl Moiety Complex GAPDH-Siah1 Complex Drug->Complex Blocks Formation Survival Neuronal Survival Drug->Survival Promotes MAOB->Dopamine Degrades MAOB->ROS Produces GAPDH->Complex Binds Siah1 Siah1 Siah1 Protein Nucleus Nuclear Translocation Complex->Nucleus Translocates Apoptosis Apoptosis / Cell Death Nucleus->Apoptosis Triggers

Figure 1: Dual mechanism of action showing MAO-B inhibition and blockade of the GAPDH-Siah1 apoptotic cascade.

Protocol A: MAO-B Inhibition Kinetics (Amplex Red Assay)

Objective: Quantify the potency (IC50) and selectivity of N-benzylpropargylamines against MAO-B versus MAO-A. Principle: MAO-B oxidizes the substrate (benzylamine or p-tyramine), generating H₂O₂. In the presence of Horseradish Peroxidase (HRP), H₂O₂ reacts with Amplex Red to produce Resorufin (highly fluorescent).[2]

Materials
  • Enzyme Source: Recombinant Human MAO-B and MAO-A (commercially available).

  • Substrate: p-Tyramine (non-selective) or Benzylamine (MAO-B selective).

  • Inhibitors: Test compounds, Selegiline (positive control), Clorgyline (MAO-A specific control).

  • Detection: Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine).[3]

Step-by-Step Procedure
  • Preparation: Dilute test compounds in DMSO. Final DMSO concentration in assay must be <1% to avoid enzyme denaturation.

  • Pre-Incubation (Critical):

    • Mix 50 µL of MAO-B enzyme solution (0.5 U/mL in 0.1M potassium phosphate buffer, pH 7.4) with 10 µL of test compound.

    • Incubate at 37°C for 30 minutes . Note: Propargylamines are suicide inhibitors; pre-incubation allows the covalent bond to form.

  • Reaction Initiation:

    • Add 40 µL of reaction mix containing:

      • 200 µM Amplex Red.

      • 1 U/mL HRP.

      • 1 mM p-Tyramine (substrate).

  • Measurement:

    • Incubate for 30–60 minutes at 37°C in the dark.

    • Read Fluorescence: Ex/Em = 530–560 nm / 590 nm.

  • Validation:

    • Calculate % Inhibition =

      
      .
      
    • Success Criteria: Selegiline IC50 should fall between 10–30 nM [2].

Protocol B: Neuroprotection Screening (MPP+ Challenge)

Objective: Assess the compound's ability to prevent mitochondrial toxicity induced by MPP+ (1-methyl-4-phenylpyridinium), the active metabolite of MPTP. Model: SH-SY5Y Human Neuroblastoma cells (differentiated).

Experimental Workflow

Workflow Step1 Seed SH-SY5Y Cells (10k/well) Step2 Differentiation (Retinoic Acid, 5 days) Step1->Step2 Step3 Drug Pre-treatment (1h - 24h) Step2->Step3 Step4 Toxin Challenge (MPP+ 1-2mM) Step3->Step4 Step5 Viability Assay (MTT / Alamar Blue) Step4->Step5

Figure 2: Timeline for neuroprotection assay using SH-SY5Y cells.

Step-by-Step Procedure
  • Cell Culture: Seed SH-SY5Y cells in 96-well plates. Differentiate with 10 µM Retinoic Acid (RA) for 5 days to induce a dopaminergic phenotype.

  • Drug Pre-treatment:

    • Remove media and replace with low-serum media (1% FBS) containing the N-benzylpropargylamine test compound (0.1 nM – 10 µM).

    • Incubation: 1 hour is sufficient for MAO inhibition, but 24 hours is recommended to activate transcriptional survival pathways (e.g., Bcl-2 upregulation) [3].

  • Toxin Challenge:

    • Add MPP+ to a final concentration of 1–2 mM (titrate batch-to-batch to achieve ~50% cell death in controls).

    • Incubate for 24 hours.

  • Readout:

    • Add MTT (0.5 mg/mL) or Alamar Blue. Incubate 2–4 hours.

    • Dissolve formazan crystals (if using MTT) in DMSO and read Absorbance at 570 nm.

Protocol C: Mitochondrial Membrane Potential (ΔΨm) Assay

Objective: Determine if the drug preserves mitochondrial integrity, a key indicator of the GAPDH/anti-apoptotic mechanism. Reagent: JC-1 Dye (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide).[4]

Principle
  • Healthy Mitochondria (High Potential): JC-1 forms J-aggregates (Red Fluorescence).[4][5]

  • Depolarized Mitochondria (Apoptotic): JC-1 remains as monomers (Green Fluorescence).[4]

  • Metric: A high Red/Green ratio indicates neuroprotection.

Procedure
  • Treatment: Treat SH-SY5Y cells with drug + MPP+ as described in Protocol B.

  • Staining:

    • Wash cells with PBS.[6]

    • Incubate with JC-1 (2 µM final concentration) in culture media for 30 minutes at 37°C.

  • Analysis (Plate Reader or Flow Cytometry):

    • Red (Aggregates): Ex 550 nm / Em 600 nm.

    • Green (Monomers): Ex 485 nm / Em 535 nm.

  • Data Processing:

    • Calculate Ratio

      
      .
      
    • Normalize to control (untreated cells = 100%).

Data Interpretation & Troubleshooting

Comparative Profile of Reference Compounds:

CompoundMAO-B SelectivityGAPDH BindingKey Application Note
Selegiline High (>100-fold vs A)ModerateMetabolizes to L-methamphetamine (neurotoxic at high doses).
Rasagiline HighHighNo amphetamine metabolites; superior neuroprotection profile [4].
Clorgyline Low (MAO-A selective)LowUsed as a negative control for MAO-B specificity.

Common Pitfalls:

  • Serum Interference: High serum (10% FBS) contains amine oxidases that can degrade substrates in the MAO assay. Solution: Use serum-free or low-serum (0.5%) media during the assay window.

  • Solubility: Propargylamines are generally lipophilic. Ensure DMSO stocks are fresh; precipitation in aqueous buffer will yield false negatives.

  • Toxin Variability: MPP+ potency varies by vendor. Always run a kill-curve (0.5 mM to 5 mM) before testing valuable compounds.

References

  • Hara, M. R., et al. (2006).[7] Neuroprotection by pharmacologic blockade of the GAPDH death cascade.[1] Proceedings of the National Academy of Sciences, 103(10), 3887-3889. Link

  • Youdim, M. B., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British Journal of Pharmacology, 147(S1), S287-S296. Link

  • Naoi, M., et al. (2022).[7] Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies.[7] International Journal of Molecular Sciences, 23(19). Link

  • Bar-Am, O., et al. (2005). Regulation of Bcl-2 family proteins, neurotrophic factors, and APP processing in the neurorescue activity of propargylamine. FASEB Journal, 19(13), 1899-1901. Link

Sources

Application

Experimental design for studying N-(4-chlorobenzyl)prop-2-en-1-amine in vivo

Application Note: Preclinical Evaluation of N-(4-chlorobenzyl)prop-2-en-1-amine Executive Summary & Scientific Rationale N-(4-chlorobenzyl)prop-2-en-1-amine represents a critical chemical scaffold often utilized in the s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Evaluation of N-(4-chlorobenzyl)prop-2-en-1-amine

Executive Summary & Scientific Rationale

N-(4-chlorobenzyl)prop-2-en-1-amine represents a critical chemical scaffold often utilized in the synthesis of antifungal agents (e.g., naftifine analogs), MAO-B inhibitors, and antihistamines.[1][2] While often a metabolic intermediate or building block, its in vivo behavior is governed by two competing structural motifs:

  • The 4-Chlorobenzyl Group: Enhances lipophilicity and blood-brain barrier (BBB) penetration but is susceptible to CYP450-mediated oxidation.[1][2]

  • The Allylamine Moiety: A "warhead" for biological activity (e.g., suicide inhibition of squalene epoxidase) but a known liability for vascular toxicity.[2]

Critical Safety Alert: Allylamines are substrates for Semicarbazide-Sensitive Amine Oxidase (SSAO) , primarily found in vascular smooth muscle.[1][2] Metabolism by SSAO releases acrolein , a highly reactive aldehyde that causes vascular necrosis.[2] Therefore, any in vivo study of this molecule must include a vascular safety assessment.

This guide details the protocols for Formulation , Pharmacokinetic Profiling , and SSAO-Mediated Toxicity Screening .

Experimental Design & Workflow

The following workflow integrates safety screening with pharmacokinetic evaluation.

ExperimentalWorkflow cluster_InVivo In Vivo Phase (Rat/Mouse) Start Compound Synthesis & QC (>98% Purity) Formulation Formulation Strategy (pH-dependent Solubility) Start->Formulation Dosing Administration (IV: 1 mg/kg, PO: 5 mg/kg) Formulation->Dosing Sampling Serial Blood Sampling (Microsampling) Dosing->Sampling Tissues Terminal Tissue Collection (Heart, Aorta, Liver) Sampling->Tissues Analysis LC-MS/MS Bioanalysis Sampling->Analysis ToxReadout Vascular Tox Assessment (Histology + Acrolein Adducts) Tissues->ToxReadout Analysis->Formulation Optimization

Figure 1: Integrated workflow for PK and Safety assessment. Note the specific focus on vascular tissue collection due to the allylamine motif.

Protocol 1: Formulation & Dose Selection

Challenge: Secondary amines like N-(4-chlorobenzyl)prop-2-en-1-amine are lipophilic bases.[1][2] They are insoluble in neutral water but soluble at low pH.[2] Objective: Create a stable, precipitant-free vehicle for IV and PO administration.

Formulation Matrix
RouteVehicle CompositionJustificationStability
IV (Intravenous) 5% DMSO + 10% Solutol HS-15 + 85% Saline (pH 5.[1][2]5)Solutol prevents precipitation upon dilution in blood.[1][2] Acidic pH maintains ionization.4 hours @ RT
PO (Oral) 0.5% Methylcellulose (MC) + 0.1% Tween 80 in WaterStandard suspension vehicle.[1][2] High viscosity ensures homogeneity.24 hours @ 4°C
IP (Intraperitoneal) NOT RECOMMENDED High risk of local irritation due to acidity and allylamine reactivity.[1][2]N/A
Step-by-Step Preparation (IV Bolus - 1 mg/mL)
  • Weigh 10 mg of N-(4-chlorobenzyl)prop-2-en-1-amine.

  • Dissolve in 0.5 mL DMSO (vortex until clear).

  • Add 1.0 mL Solutol HS-15 (pre-warmed to 37°C to reduce viscosity). Vortex vigorously.

  • Slowly add 8.5 mL of sterile saline (0.9% NaCl) while stirring.

  • Check pH: Adjust to pH 5.0–6.0 using 0.1N HCl if necessary. Do not exceed pH 7.0 or the free base may precipitate.

  • Filtration: Pass through a 0.22 µm PVDF filter (nylon binds amines).[1][2]

Protocol 2: Pharmacokinetic Profiling (LC-MS/MS)

Objective: Quantify the parent compound and screen for the N-dealkylated metabolite (4-chlorobenzylamine).

Bioanalytical Setup
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters TQ-XS).[1][2]

  • Mode: Positive Electrospray Ionization (ESI+).[1][2]

  • MRM Transitions (Predicted):

    • Parent (N-allyl-4-chlorobenzylamine): 182.0 → 125.0 (Quantifier), 182.0 → 89.0 (Qualifier).[1][2]

    • Metabolite (4-chlorobenzylamine): 142.0 → 125.0.[2]

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

In Vivo Sampling Schedule (Rat, n=3 per timepoint)
  • Dose: 1 mg/kg (IV) and 5 mg/kg (PO).[1][2]

  • Timepoints: Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 h.

  • Blood Handling: Collect into K2EDTA tubes.[2] Keep on ice. Centrifuge at 3000 x g for 10 min at 4°C.

  • Stabilization (Crucial): Secondary amines can be unstable in plasma.[1][2] Add 1% Formic Acid to plasma immediately after separation to prevent degradation.[2]

Protocol 3: Mechanism-Based Toxicity (The "Allylamine" Factor)[1]

Scientific Causality: The allylamine group is a substrate for SSAO (Semicarbazide-Sensitive Amine Oxidase) , which converts the amine into Acrolein (toxic aldehyde) and Hydrogen Peroxide .[1] This reaction occurs predominantly in vascular tissue (aorta, heart), leading to vasospasm and necrosis.

Self-Validating Control: To prove toxicity is SSAO-mediated, you must run a control group pre-treated with Semicarbazide (an SSAO inhibitor).[1][2]

MetabolicFate cluster_Liver Liver (CYP450) cluster_Vessel Vascular Tissue (SSAO) Parent N-(4-chlorobenzyl)prop-2-en-1-amine N_Dealk N-Dealkylation (CYP Mediated) Parent->N_Dealk Clearance SSAO SSAO / VAP-1 (Oxidative Deamination) Parent->SSAO Toxicity Pathway Metabolite1 4-Chlorobenzylamine (Inactive/Excreted) N_Dealk->Metabolite1 Acrolein ACROLEIN (Highly Toxic Reactive Aldehyde) SSAO->Acrolein Generates Damage Vascular Necrosis & Inflammation Acrolein->Damage Covalent Binding to Proteins

Figure 2: Divergent metabolic pathways.[1][2] Hepatic clearance (Green) vs. Vascular toxicity (Red).[1][2] The balance between these determines the safety margin.

Vascular Safety Assay Protocol
  • Groups:

    • Group A: Vehicle Control.[2]

    • Group B: Test Compound (High Dose, e.g., 20 mg/kg PO daily for 7 days).

    • Group C: Test Compound + Semicarbazide (100 mg/kg pre-treatment).[1][2]

  • Readout 1 (Histopathology): Harvest the Thoracic Aorta and Myocardium .[2] Fix in 10% formalin.[2] Stain with H&E. Look for medial necrosis and hyaline degeneration (classic allylamine lesions).[1][2]

  • Readout 2 (Biomarker): Measure Acrolein-Protein Adducts in tissue homogenates via ELISA or Western Blot (using anti-acrolein antibodies).[1][2]

  • Interpretation:

    • If Group B shows damage and Group C is protected, the toxicity is SSAO-mediated (mechanism-based).[1][2]

    • If Group B shows no damage, the 4-chlorobenzyl substitution may sterically hinder SSAO binding (a positive safety outcome).[1][2]

References

  • Boor, P. J., & Hysmith, R. M. (1987).[2][3] Allylamine cardiovascular toxicity.[2][3][4] Toxicology, 44(2), 129–145. Link

  • Conklin, D. J., et al. (2006).[2] Acrolein generation by semicarbazide-sensitive amine oxidase (SSAO) in vascular tissue.[1][2][4] Toxicology and Applied Pharmacology, 211(3), 177-186.[1] Link

  • Ryder, N. S. (1992).[2] Terbinafine: Mode of action and properties of the squalene epoxidase inhibition.[2][5] British Journal of Dermatology, 126(s39), 2–7. Link

  • FDA Bioanalytical Method Validation Guidance. (2018). U.S. Food and Drug Administration.[2] Link

  • Di, L., & Kerns, E. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[2] (Standard reference for formulation and physicochemical properties). Link

Sources

Technical Notes & Optimization

Troubleshooting

Identifying and characterizing byproducts in N-benzylation reactions

Technical Support Center: N-Benzylation Reaction Guide Status: Active | Ticket Priority: High | Department: Process Chemistry & Analytical Services Introduction: Mastering the Benzyl Group Welcome to the Technical Suppor...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Benzylation Reaction Guide Status: Active | Ticket Priority: High | Department: Process Chemistry & Analytical Services

Introduction: Mastering the Benzyl Group

Welcome to the Technical Support Center. You are likely here because your N-benzylation reaction—a staple of medicinal chemistry—has yielded a complex mixture rather than a single, pure amine. The benzyl group is a deceptively simple moiety; while its installation seems straightforward (


 substitution), the nucleophilicity of the product often exceeds that of the starting material, leading to the "polyalkylation cascade."

This guide moves beyond basic textbook definitions to address the specific failure modes encountered in the lab, providing self-validating protocols and analytical "fingerprints" to identify what went wrong.

Module 1: The "Over-Alkylation" Crisis

User Issue: "I am trying to synthesize a secondary amine (mono-benzyl), but I keep isolating the tertiary amine (di-benzyl) or quaternary ammonium salts."

Technical Diagnosis

In direct alkylation using benzyl halides (Bn-X), the product (secondary amine) is often more nucleophilic than the starting primary amine due to the inductive electron-donating effect of the added benzyl group. This creates a runaway reaction.

Troubleshooting Protocol

Option A: Stoichiometric Control (The "Syringe Pump" Method) If you must use direct alkylation (e.g., reagents are cheap, reductive amination fails):

  • Excess Amine: Use 3–5 equivalents of the primary amine relative to the benzyl halide.

  • Slow Addition: Add the benzyl halide dropwise over 1-2 hours to a dilute solution of the amine.

  • Base Choice: Use a mild inorganic base (

    
     or 
    
    
    
    ) rather than strong organic bases which can accelerate over-alkylation.

Option B: The Superior Fix (Reductive Amination) Switching to reductive amination is the most robust solution for mono-alkylation. It proceeds via an imine intermediate, which stops the reaction at the mono-stage before reduction.

  • Reagents: Benzaldehyde (1.0 eq), Amine (1.0 eq), Sodium Triacetoxyborohydride (

    
    , 1.5 eq).
    
  • Solvent: DCE or THF.

  • Mechanism: The imine forms first.[1]

    
     is selective enough to reduce the imine protonated in situ, but not the aldehyde itself.
    

G cluster_0 Byproduct Trap Start Start: Target Mono-N-Benzyl Amine Check Is the amine valuable/scarce? Start->Check Direct Direct Alkylation (High Risk of Di-benzyl) Check->Direct No (Amine is cheap) Reductive Reductive Amination (High Selectivity) Check->Reductive Yes (Amine is precious) Use 5.0 eq Amine\nSlow addition of Bn-Cl Use 5.0 eq Amine Slow addition of Bn-Cl Direct->Use 5.0 eq Amine\nSlow addition of Bn-Cl Tertiary Amine (Di-benzyl) Tertiary Amine (Di-benzyl) Direct->Tertiary Amine (Di-benzyl) Failure Mode 1. Benzaldehyde + Amine\n2. NaBH(OAc)3 1. Benzaldehyde + Amine 2. NaBH(OAc)3 Reductive->1. Benzaldehyde + Amine\n2. NaBH(OAc)3 Quaternary Salt Quaternary Salt Tertiary Amine (Di-benzyl)->Quaternary Salt

Figure 1: Decision matrix for selecting the correct N-benzylation pathway to avoid polyalkylation.

Module 2: Regioselectivity (N- vs. O-Alkylation)

User Issue: "My substrate has both an amine and an alcohol (e.g., amino-ethanol). I want to alkylate the Nitrogen, but I suspect I'm getting Oxygen alkylation."

Technical Diagnosis

According to Hard-Soft Acid-Base (HSAB) theory, the amine (softer nucleophile) usually attacks the benzyl halide (soft electrophile) faster than the alcohol (hard nucleophile). However, strong bases (NaH) deprotonate the alcohol, creating an alkoxide which is a potent nucleophile, leading to O-benzylation.

Troubleshooting Protocol
  • Solvent & Base System:

    • For N-Selectivity: Use Cesium Carbonate (

      
      ) in DMF .[2] Research indicates that 
      
      
      
      promotes mono-N-alkylation and suppresses dialkylation via a specific surface coordination effect, without sufficiently activating the hydroxyl group for O-alkylation [1].
    • For O-Selectivity: Use NaH in THF . This generates the alkoxide, which outcompetes the neutral amine.

  • Temperature Control:

    • Keep the reaction at Room Temperature (RT) . Heating often overcomes the activation energy barrier for O-alkylation, reducing selectivity.

Module 3: Analytical "Fingerprinting" (Identification)

User Issue: "I have three spots on my TLC and a messy NMR. How do I identify the byproducts without purifying everything?"

TLC Stain Forensics

Standard UV is insufficient because all benzyl derivatives absorb strongly. Use Ninhydrin Stain to distinguish the degree of substitution.

Compound ClassNinhydrin ColorExplanation
Primary Amine (Starting Material)Dark Purple/Blue Reacts with 2 ninhydrin molecules (Ruhemann's purple).
Secondary Amine (Mono-benzyl product)Red / Orange / Yellow Reacts to form an enamine salt (different chromophore).
Tertiary Amine (Di-benzyl byproduct)No Stain / Faint Lacks the N-H bond required for the classic ninhydrin reaction.
NMR Chemical Shift Diagnostic ( in )

The benzylic protons (


) are the most reliable indicator of substitution level.
SpeciesStructureBenzylic

Shift (

ppm)
Multiplicity
Benzyl Chloride

4.50 - 4.60 Singlet
Benzyl Alcohol

4.65 - 4.70 Singlet (broad)
Mono-benzyl Amine

3.75 - 3.85 Singlet (or doublet if coupled to NH)
Di-benzyl Amine

3.50 - 3.60 Singlet (Shielded by symmetry)
Quaternary Salt

4.80 - 5.20 Singlet (Deshielded by positive charge)

Note: Values are approximate for


. Quaternary salts show a distinct downfield shift due to the positive charge deshielding the alpha protons.

Module 4: Reagent-Derived Impurities

User Issue: "I see a peak at ~10 ppm in my proton NMR and a smell of almonds. Is my reaction decomposing?"

The "Aged Reagent" Phenomenon

Benzyl chloride/bromide is unstable over time.

  • Hydrolysis: Moisture converts Bn-Cl to Benzyl Alcohol (

    
    ).
    
    • Detection: New spot on TLC (lower Rf than Bn-Cl), NMR singlet at ~4.7 ppm.

  • Oxidation: Benzyl alcohol oxidizes to Benzaldehyde .

    • Detection: Distinct almond odor. NMR: Aldehyde proton at ~10.0 ppm (Singlet).

    • Impact: Benzaldehyde will react with your amine to form an imine (Schiff base), which consumes your starting material but does not give the desired alkylated product unless a reducing agent is present.

Corrective Action:

  • Purification: Pass "aged" benzyl chloride through a short plug of basic alumina (removes HCl and acidic impurities) or distill under vacuum before use.

References

  • Castillo-Millán, J. et al. (2016).[2] "

    
    -Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines." European Journal of Organic Chemistry. 
    
  • Abdel-Magid, A. F. et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Salvatore, R. N. et al. (2002). "Synthesis of secondary amines." Tetrahedron.

Sources

Optimization

Technical Support Center: Synthesis of N-(4-chlorobenzyl)prop-2-en-1-amine

Case ID: YIELD-OPT-042 Subject: Optimization of Secondary Amine Synthesis via Reductive Amination & Alkylation Assigned Specialist: Senior Application Scientist Executive Summary & Route Selection User inquiry focuses on...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: YIELD-OPT-042 Subject: Optimization of Secondary Amine Synthesis via Reductive Amination & Alkylation Assigned Specialist: Senior Application Scientist

Executive Summary & Route Selection

User inquiry focuses on maximizing the yield of N-(4-chlorobenzyl)prop-2-en-1-amine. This secondary amine synthesis often suffers from two primary failure modes: over-alkylation (forming the tertiary amine) and incomplete conversion (residual aldehyde or alcohol byproducts).

Route Decision Matrix

We recommend Method A (Reductive Amination) for the highest selectivity and yield. Method B (Direct Alkylation) should only be used if 4-chlorobenzaldehyde is unavailable.

FeatureMethod A: Reductive Amination (Recommended)Method B: Direct Alkylation
Precursors 4-Chlorobenzaldehyde + Allylamine4-Chlorobenzyl chloride + Allylamine
Selectivity High (Mono-alkylation favored via imine)Low (Risk of bis-alkylation to tertiary amine)
Key Yield Killer Incomplete imine formation / Alcohol formationOver-alkylation / Polymerization
Preferred Reagent Ti(OiPr)₄ / NaBH₄ or STABExcess Allylamine (5–10 equiv)

Method A: Reductive Amination (The Gold Standard)

The Problem: Standard reductive amination (mixing aldehyde, amine, and reducing agent simultaneously) often fails because the reducing agent attacks the aldehyde (forming 4-chlorobenzyl alcohol) faster than the imine forms. The Solution: Use Titanium(IV) isopropoxide [Ti(OiPr)₄] .[1] It acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine before the reducing agent is added.

Optimized Protocol (Ti-Mediated)

Reagents:

  • 4-Chlorobenzaldehyde (1.0 equiv)

  • Allylamine (1.2 equiv)

  • Titanium(IV) isopropoxide (1.25 equiv)

  • Sodium Borohydride (NaBH₄) (1.0 equiv)

  • Solvent: Absolute Ethanol or Methanol[1]

Step-by-Step Workflow:

  • Imine Formation (Crucial Step):

    • In a dry flask under N₂, combine 4-chlorobenzaldehyde and allylamine in absolute ethanol (0.5 M concentration).

    • Add Ti(OiPr)₄ dropwise.

    • Tech Note: The solution may turn slightly yellow/orange. Stir at room temperature for 4–6 hours . The Ti species scavenges the water produced, pushing conversion to >95%.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH₄ in small portions (caution: gas evolution).

    • Allow to warm to room temperature and stir for 2 hours.

  • Quench & Workup:

    • Quench by adding 1M NaOH or water. Warning: A thick white precipitate (

      
      ) will form.
      
    • Filter the mixture through a Celite pad to remove titanium salts. Wash the pad with ethyl acetate.

Mechanism & Troubleshooting Logic

ReductiveAmination Aldehyde 4-Chlorobenzaldehyde Imine Activated Imine Species Aldehyde->Imine + Amine SideProduct Side Product: Benzyl Alcohol Aldehyde->SideProduct Direct Reduction (If Ti is omitted) Amine Allylamine Ti Ti(OiPr)4 Ti->Imine Scavenges H2O Activates C=O Product Target Secondary Amine Imine->Product Reduction Reductant NaBH4 Addition

Figure 1: The Titanium(IV) isopropoxide pathway ensures the aldehyde is converted to the imine (green path) before reduction, preventing the formation of benzyl alcohol (grey path).

Method B: Direct Alkylation (The Alternative)

If you must use 4-chlorobenzyl chloride, you face the statistical probability of double alkylation , where the product reacts with another equivalent of benzyl chloride.

The Fix: You must flood the reaction with nucleophile (allylamine) to statistically favor the mono-alkylation.

Optimized Protocol:

  • Dissolve Allylamine (5.0 to 10.0 equiv) in THF or Acetonitrile.

  • Add a base:

    
     (2.0 equiv).
    
  • Slow Addition: Dissolve 4-chlorobenzyl chloride (1.0 equiv) in a small volume of solvent and add it dropwise to the stirring amine solution over 1 hour.

    • Why? This keeps the concentration of the alkylating agent low relative to the amine, ensuring the benzyl chloride encounters unreacted allylamine rather than the product.

Purification: The Acid-Base Extraction

Regardless of the synthesis route, the crude mixture will contain non-basic impurities (like benzyl alcohol from Method A) or excess starting materials. The amine functionality allows for a "self-cleaning" purification.

Purification Workflow
  • Extraction 1 (Acidic Wash):

    • Dissolve crude oil in Ethyl Acetate (EtOAc).

    • Extract with 1M HCl (aq) .[1]

    • Chemistry: The target amine becomes the water-soluble hydrochloride salt (

      
      ). Neutral impurities (alcohols, unreacted aldehyde) stay in the EtOAc.
      
    • Discard the EtOAc layer.

  • Basification:

    • Take the aqueous acidic layer (containing your product).[2]

    • Cool on ice and basify to pH > 12 using 6M NaOH .

    • Chemistry: The salt is converted back to the free base, which is now insoluble in water.

  • Extraction 2 (Recovery):

    • Extract the cloudy aqueous mixture with Dichloromethane (DCM) or EtOAc (3x).

    • Dry combined organics over

      
       and concentrate.
      

Purification Crude Crude Mixture (Amine + Neutral Impurities) AcidWash Add 1M HCl Extract with EtOAc Crude->AcidWash OrgLayer1 Organic Layer (Discard) Contains: Alcohols, Aldehydes AcidWash->OrgLayer1 Neutrals AqLayer1 Aqueous Layer (Keep) Contains: Amine-HCl Salt AcidWash->AqLayer1 Protonated Amine BaseStep Basify with NaOH (pH > 12) AqLayer1->BaseStep Extract2 Extract with DCM BaseStep->Extract2 Final Pure Amine Free Base Extract2->Final

Figure 2: Acid-Base extraction logic for isolating pure secondary amine.

Frequently Asked Questions (Troubleshooting)

Q: I see a large spot on TLC that isn't my product or starting material. What is it? A: If using Method A, it is likely 4-chlorobenzyl alcohol . This happens if the imine formation was incomplete before adding NaBH₄. Fix: Increase the time of the Ti(OiPr)₄ step or use molecular sieves.

Q: Can I use STAB (Sodium Triacetoxyborohydride) instead of NaBH₄? A: Yes, and it is often preferred for its mildness. If using STAB, you can often skip the Ti(OiPr)₄ and do a "one-pot" reaction in DCE (1,2-Dichloroethane) with 1.0 equiv of Acetic Acid. However, STAB is more expensive and generates more waste. The Ti-method is generally higher yielding for difficult substrates.

Q: My product is an oil and looks yellow. Is it pure? A: Secondary amines often oxidize slightly in air to form N-oxides or imines, turning yellow. Store under Argon/Nitrogen in the fridge. For long-term stability, convert it to the Hydrochloride salt by treating the ethereal solution with HCl in dioxane/ether; the solid salt is shelf-stable.

References

  • Reductive Amination with Ti(OiPr)

    • Neidigh, K. A., et al. (1994). "Direct reductive amination of aldehydes and ketones with sodium borohydride using titanium(IV) isopropoxide as a Lewis acid." Journal of Organic Chemistry.
    • Source: [J. Org.[3][4] Chem. 1994, 59, 26, 7961–7962]([Link])

  • General Reductive Amination (STAB Method)

    • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

    • Source: [J. Org.[3][4] Chem. 1996, 61, 11, 3849–3862]([Link])

  • Prevention of Over-Alkylation

    • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron.
    • Source:

Sources

Troubleshooting

How to remove unreacted starting materials from N-benzyl amine synthesis

Technical Support Center | Organic Synthesis Division Ticket ID: #8492-BA Subject: Purification Strategies for N-Benzyl Amine Synthesis (Reductive Amination Focus) Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Organic Synthesis Division Ticket ID: #8492-BA Subject: Purification Strategies for N-Benzyl Amine Synthesis (Reductive Amination Focus) Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering difficulty removing unreacted starting materials (aldehydes/ketones or primary amines) from your N-benzyl amine synthesis. This is a common bottleneck in reductive amination. The similarity in polarity between secondary amine products and primary amine starting materials often renders standard silica chromatography inefficient.

This guide provides a tiered troubleshooting approach, moving from thermodynamic separation (Acid-Base Extraction) to kinetic capture (Scavenger Resins).

Module 1: The First Line of Defense (Acid-Base Extraction)

The Logic: This protocol relies on the pKa differential between your neutral impurities (aldehydes/alcohols) and your basic amine product. By manipulating the pH, we toggle the solubility of the amine between the organic and aqueous phases, effectively "washing" away neutrals.

Critical Constraint: This method works best when removing neutral impurities (benzaldehyde, benzyl alcohol). It is less effective if your major impurity is another aliphatic amine with a similar pKa.

Standard Operating Procedure (SOP-8492-A)
StepActionMechanistic Rationale
1 Quench & Acidify Add 1M HCl to reaction mixture until pH < 2.Converts amines (SM & Product) to water-soluble ammonium salts (

). Neutrals remain organic.
2 Organic Wash Extract aqueous layer with EtOAc or Et2O (3x).Removal Step: Unreacted benzaldehyde and benzyl alcohol partition into the organic phase.
3 Basification Cool aqueous layer to 0°C. Add 6M NaOH dropwise until pH > 12.Release Step: Deprotonates the ammonium salt back to the free base (

), rendering it insoluble in water.
4 Extraction Extract aqueous layer with DCM (3x). Dry over

.
Recovers the purified amine product.
Data Table: pKa-Driven Separation

Use this table to validate your pH targets.

Compound ClassApprox.[1][2][3][4][5][6][7][8] pKa (Conj. Acid)State at pH 2State at pH 12
Benzaldehyde (Impurity)N/A (Neutral)Organic SolubleOrganic Soluble
Benzyl Alcohol (Impurity)~15Organic SolubleOrganic Soluble
Aliphatic Amine (SM)10.5 - 11.0Water Soluble Organic Soluble
N-Benzyl Amine (Product)9.5 - 10.0Water Soluble Organic Soluble
Aniline (Alternative SM)4.6Water Soluble Organic Soluble

Tech Note: If your starting material is an aniline (pKa ~4.6) and product is an aliphatic amine (pKa ~10), you can separate them by adjusting the pH to ~6.0. The aniline will be neutral (organic layer), while the product remains protonated (aqueous layer).

Visual Workflow: Acid-Base Logic

AcidBaseExtraction Start Crude Reaction Mixture (Amine + Aldehyde) Acidify Add 1M HCl (pH < 2) Start->Acidify Sep1 Phase Separation 1 Acidify->Sep1 Org1 Organic Layer (Aldehydes/Neutrals) Sep1->Org1 Discard Aq1 Aqueous Layer (Ammonium Salts) Sep1->Aq1 Keep Basify Add NaOH (pH > 12) Aq1->Basify Sep2 Phase Separation 2 Basify->Sep2 Org2 Organic Layer (Purified Product) Sep2->Org2 Collect Aq2 Aqueous Layer (Waste Salts) Sep2->Aq2 Discard

Caption: Logical flow for separating neutral impurities from basic amine products via pH manipulation.

Module 2: Advanced Purification (Chemical Scavenging)

The Logic: When Acid-Base extraction fails (e.g., both impurity and product are amines), use Solid-Supported Scavenger Resins . These are functionalized polymers that covalently bind to specific impurities, allowing you to remove them via simple filtration.[9][10][11]

Scavenger Selection Guide
Impurity TypeRecommended ResinMechanism
Unreacted Aldehyde Trisamine / TAEA (Polymer-supported amine)Forms a Schiff base (imine) with the aldehyde, trapping it on the bead.
Unreacted Primary Amine Benzaldehyde Resin or Isocyanate Resin Forms an imine or urea with the primary amine.
Excess Borohydride Acetone (Quench) then Silica Acetone consumes hydride; Silica filtration removes boron salts.
Protocol: Scavenging Unreacted Primary Amine

Use when your product is a secondary amine and the impurity is the primary amine starting material.

  • Dissolve: Dissolve crude mixture in DCM or THF (5–10 mL/g).

  • Add Resin: Add Isocyanate Resin (2–3 equivalents relative to expected impurity).

    • Why Isocyanate? It reacts rapidly with primary amines to form insoluble ureas but reacts much slower with sterically hindered secondary amines (your product).

  • Agitate: Shake or stir gently at room temperature for 2–4 hours. Do not use magnetic stir bars (they grind the resin).

  • Filter: Pass through a fritted glass funnel or a cotton plug.

  • Wash: Rinse resin with DCM to recover any entrained product.

  • Concentrate: Evaporate solvent to yield purified secondary amine.

Visual Workflow: Scavenger Decision Tree

ScavengerLogic Impurity Identify Major Impurity Aldehyde Unreacted Aldehyde Impurity->Aldehyde PrimAmine Primary Amine (SM) Impurity->PrimAmine Acid Acidic Byproducts Impurity->Acid Resin1 Use Trisamine Resin (Forms Imine) Aldehyde->Resin1 Resin2 Use Isocyanate Resin (Forms Urea) PrimAmine->Resin2 Resin3 Use Carbonate Resin (Neutralization) Acid->Resin3

Caption: Decision matrix for selecting the correct solid-supported reagent based on impurity chemotype.

Module 3: Troubleshooting & FAQs

Q1: I tried acid-base extraction, but my yield is extremely low. Where is my product?

  • Diagnosis: You likely formed a "soap" or emulsion, or your product is slightly water-soluble even at high pH (common with benzylamines containing polar groups like -OH or -OMe).

  • Fix:

    • Salting Out: Saturate the aqueous phase with NaCl before the final basic extraction. This decreases the solubility of organics in water.

    • Solvent Switch: Switch from Et2O to DCM or Chloroform for the final extraction (higher extraction efficiency for amines).

Q2: I have a "tertiary amine" spot on my TLC. What is it?

  • Diagnosis: This is the over-alkylated byproduct (N,N-dibenzyl species). This occurs if the aldehyde was in large excess or the reductant was too aggressive.

  • Fix: This is non-polar. Use Flash Chromatography .

    • Mobile Phase Tip: Use 1% Triethylamine (TEA) or

      
       in your eluent (e.g., Hexane:EtOAc + 1% TEA). This prevents the amine from "streaking" on the silica by neutralizing acidic silanol sites.
      

Q3: Can I use SCX (Strong Cation Exchange) cartridges?

  • Answer: Yes. This is the "Catch and Release" method.

    • Load crude mixture onto SCX cartridge (acidic).

    • Wash with Methanol (removes neutrals/aldehydes).

    • Elute with 2M

      
       in Methanol (releases the amine product).
      

References

  • Abdel-Magid, A. F., et al. (1996).[5][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Sigma-Aldrich. (n.d.). "Application Note – Reductive Amination & Scavenger Resins." MilliporeSigma Technical Library.

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.

  • Organic Chemistry Portal. (2011). "Amine Synthesis by Reductive Amination." Organic Chemistry Portal.

  • Marsh, A., et al. (2025).[10] "Covalent Scavengers for Primary and Secondary Amines."[4][12] ResearchGate.

Sources

Optimization

Optimizing catalyst selection for propargylamine synthesis

Status: Operational | Tier: Level 3 (Advanced Chemical Engineering) Topic: Catalyst Optimization for A³ and KA² Coupling Reactions Welcome to the Propargylamine Synthesis Support Center. You are accessing the advanced tr...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Chemical Engineering) Topic: Catalyst Optimization for A³ and KA² Coupling Reactions

Welcome to the Propargylamine Synthesis Support Center.

You are accessing the advanced troubleshooting and optimization database for the synthesis of propargylamines via A³ coupling (Aldehyde-Alkyne-Amine) and KA² coupling (Ketone-Alkyne-Amine).

This guide replaces standard textbook procedures with field-tested logic. We treat your reaction as a system with specific failure modes. Select your issue or optimization goal below.

Module 1: Catalyst Selection Matrix

Start here to ensure your metal center matches your substrate electronics.

The "one-catalyst-fits-all" approach is the primary cause of low yields in propargylamine synthesis. Use this logic gate to select your catalytic system.

The Decision Logic (Visualized)

CatalystSelection Start Start: Define Substrate Scope Carbonyl Carbonyl Source? Start->Carbonyl Aldehyde Aldehyde (A³ Coupling) Carbonyl->Aldehyde Ketone Ketone (KA² Coupling) Carbonyl->Ketone AldType Aldehyde Type? Aldehyde->AldType Zn_Cat Lewis Acid: Zn(OAc)2 (Solvent-free/Green) Ketone->Zn_Cat Steric demand requires hard Lewis Acid Aromatic Aromatic/Activated AldType->Aromatic Aliphatic Aliphatic (Hard) AldType->Aliphatic Gold activates sluggish electrophiles Chirality Chirality Required? Aromatic->Chirality Au_Cat Premium: AuBr3 or AuCl3 (High Turnover, Water-Compatible) Aliphatic->Au_Cat Gold activates sluggish electrophiles Racemic Racemic OK Chirality->Racemic Enantio High ee% Needed Chirality->Enantio Cu_Simple Standard: CuCl or CuBr (Cost-effective) Racemic->Cu_Simple Cu_Pybox Chiral: Cu(OTf) + PyBox Ligand (The 'Singh' Standard) Enantio->Cu_Pybox

Figure 1: Decision matrix for catalyst selection based on electrophile difficulty and stereochemical requirements.

Comparative Data: Catalyst Performance
Catalyst SystemPrimary UtilitySubstrate ToleranceRisk Factor
Cu(I) Halides (CuCl, CuI)Standard Aromatic A³High for Aryl AldehydesGlaser Coupling (Homocoupling of alkynes)
Au(III) Salts (AuBr₃, AuCl₃)Aliphatic/Difficult A³Excellent (Works in Water)High Cost; Reduction to Au(0) colloid
Zn(OAc)₂ KA² (Ketones) & GreenHigh Steric ToleranceSlower kinetics; Requires heating
Cu(OTf) / PyBox Asymmetric SynthesisHigh EnantioselectivitySensitive to moisture; Ligand expensive
Module 2: Troubleshooting Hub (FAQs)

Identify your failure mode below for immediate remediation.

Ticket #1: "My reaction turned blue/green and I isolated a diyne byproduct."

Diagnosis: You have encountered Glaser Coupling . Mechanism: In the presence of Copper and Oxygen, terminal alkynes oxidatively homocouple rather than reacting with the imine. The Fix:

  • Degas Rigorously: A³ coupling requires an inert atmosphere (Argon/Nitrogen).

  • Switch Metal: Switch from Cu(I) to Au(III) . Gold is far less prone to oxidative homocoupling than Copper.

  • Add Reducing Agent: If you must use Copper, add a trace of reducing agent (e.g., sodium ascorbate) to keep Cu in the +1 oxidation state and scavenge oxidants.

Ticket #2: "The reaction works for Benzaldehyde but fails for Valeraldehyde (Aliphatic)."

Diagnosis: Electrophilic Insufficiency. Mechanism: Aliphatic imines are less electrophilic and more prone to hydrolysis or enolization than their aromatic counterparts. Copper is often too "soft" to activate these effectively. The Fix:

  • Upgrade to Gold: Use 1-3 mol% AuBr₃ in water or toluene. Gold(III) is a "harder" Lewis acid that activates the alkyne and coordinates the imine more effectively for the nucleophilic attack [1].

  • The "Silver Effect": Add 1 mol% AgOTf as a co-catalyst. Silver abstracts the halide from the Gold center, creating a cationic Au species that is significantly more active.

Ticket #3: "I am getting a racemic mixture despite using a chiral ligand."

Diagnosis: Background Catalysis. Mechanism: If you have free metal ions uncoordinated by your chiral ligand (PyBox), they will catalyze the fast, racemic background reaction. The Fix:

  • Pre-complexation: Do not mix metal and ligand in situ with the reactants. Stir Cu(OTf) and the PyBox ligand in the solvent for 1 hour before adding the substrates.

  • Lower Temperature: Run the reaction at 0°C or -10°C. The enantioselective pathway often has a lower activation energy than the racemic background pathway; cooling favors the catalyzed route [2].

Module 3: The KA² Special Case (Ketones)

Coupling a Ketone , Alkyne, and Amine (KA²) is significantly harder than A³ due to the steric bulk and lower electrophilicity of the ketone.

Standard Protocol Failure: Copper catalysts often stall with ketones. The Solution: Zinc Catalysis. Recent breakthroughs utilize Zn(OAc)₂ (Zinc Acetate). Zinc acts as a dual-activation catalyst:

  • It coordinates the ketone oxygen, increasing electrophilicity.

  • It activates the terminal alkyne (C-H acidity pKa ~25).[1]

Protocol for KA²:

  • Catalyst: Zn(OAc)₂ (10-15 mol%)

  • Conditions: Solvent-free (Neat) or Toluene.

  • Temperature: 80-100°C.

  • Note: This is often a reversible reaction. Adding molecular sieves (4Å) to remove water pushes the equilibrium toward the propargylamine [3].

Module 4: Validated Experimental Protocols
Protocol A: The "Workhorse" Procedure (Standard A³)

Best for: Aromatic aldehydes, secondary amines, cost-sensitive projects.

  • Setup: Flame-dry a Schlenk tube under Argon.

  • Charge: Add CuCl (5 mol%).

  • Solvent: Add Toluene (0.5 M concentration relative to aldehyde).

  • Addition: Add Aldehyde (1.0 equiv), Amine (1.1 equiv), and Alkyne (1.2 equiv).

  • Reaction: Heat to 80°C for 12 hours.

  • Workup: Filter through a celite pad (removes copper). Concentrate and purify via column chromatography.

Protocol B: The "High-Fidelity" Procedure (Gold Catalyzed)

Best for: Aliphatic aldehydes, complex drug scaffolds, water-based chemistry.

  • Setup: Standard vial (Open to air is often tolerated, but Argon preferred).

  • Charge: Add AuBr₃ (1-3 mol%) .

  • Solvent: Water (degassed) or Toluene.

  • Addition: Add Aldehyde (1.0 equiv), Amine (1.1 equiv), Alkyne (1.5 equiv).

  • Reaction: Stir at Room Temperature or mild heat (40°C).

  • Workup: Extract with Ethyl Acetate. The Gold stays in the aqueous phase (potential for recycling).

Protocol C: Enantioselective Synthesis (Chiral)

Best for: Asymmetric drug precursors.

  • Ligand Formation: Stir Cu(OTf)₂ (5 mol%) and PyBox Ligand (6 mol%) in DCM for 1 hour under Argon.

  • Reduction: Add excess Phenylacetylene (to reduce Cu(II) to active Cu(I) species in situ) or use Cu(I)OTf directly.

  • Substrates: Add Aldehyde and Amine at 0°C.

  • Time: These reactions are slower. Allow 24-48 hours.

Visualizing the Mechanism & Failure Points

Understanding where the reaction breaks is key to fixing it.

Mechanism Metal Metal Catalyst (Cu/Au) Alkyne Terminal Alkyne Metal->Alkyne C-H Activation Acetylide Metal-Acetylide (Active Species) Alkyne->Acetylide Product Propargylamine Acetylide->Product Nucleophilic Attack (Desired Path) Glaser Glaser Coupling (Diyne Side Product) Acetylide->Glaser O2 / Oxidative Conditions (FAILURE MODE) Imine Imine/Iminium (In Situ) Imine->Product Electrophile Aldehyde Aldehyde Aldehyde->Imine + Amine - H2O Amine Amine

Figure 2: Catalytic cycle showing the critical divergence between successful A³ coupling and the Glaser homocoupling failure mode.

References
  • Wei, C., & Li, C. J. (2003). A³-coupling reaction of aldehydes, amines, and alkynes catalyzed by gold(III) in water. Journal of the American Chemical Society, 125(32), 9584-9585.

  • Gommermann, N., & Knochel, P. (2005). Copper-catalyzed enantioselective alkynylation of imines and enamines. Chemistry – A European Journal, 12(16), 4380-4392.

  • Peshkov, V. A., Pereshivko, O. P., & Van der Eycken, E. V. (2012). A walk through the history of the KA²-coupling reaction. Chemical Society Reviews, 41(10), 3790-3807.

  • Li, C. J. (2005). The A³-coupling: A versatile multicomponent reaction. Accounts of Chemical Research, 43(8), 581-590.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of N-Substituted Propargylamine Derivatives: Potency, Selectivity, and Neuroprotective Efficacy

Executive Summary This technical guide provides a comparative analysis of N-substituted propargylamine derivatives, a chemical class pivotal in the treatment of neurodegenerative disorders like Parkinson’s Disease (PD) a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of N-substituted propargylamine derivatives, a chemical class pivotal in the treatment of neurodegenerative disorders like Parkinson’s Disease (PD) and Alzheimer’s Disease (AD).[1] We analyze the structural determinants of potency, specifically focusing on the transition from "classic" mono-target inhibitors (Selegiline, Rasagiline) to "modern" multi-target directed ligands (MTDLs) such as Ladostigil and M30.

Core Insight: While the propargyl group acts as the irreversible "warhead" for Monoamine Oxidase B (MAO-B) inhibition, the N-substitution determines selectivity, metabolic safety (avoidance of amphetamine metabolites), and additional neuroprotective properties (e.g., iron chelation or cholinesterase inhibition).

Mechanistic Foundation: The "Suicide Substrate"

To understand potency differences, one must first understand the shared mechanism. N-substituted propargylamines are mechanism-based irreversible inhibitors (suicide substrates).

  • Recognition: The amine moiety binds to the substrate cavity of MAO-B.

  • Activation: The flavin adenine dinucleotide (FAD) cofactor abstracts a proton from the

    
    -carbon of the propargyl group.
    
  • Covalent Adduct: This generates a reactive allene intermediate which forms a covalent N(5)-flavin adduct, permanently disabling the enzyme.

Critical Design Factor: Potency is not just about binding affinity (


); it is about the rate of inactivation (

). Substituents that sterically hinder the alignment of the propargyl group with FAD reduce potency, while those that enhance lipophilicity often improve blood-brain barrier (BBB) penetration.
Diagram 1: Mechanism of Irreversible Inhibition

The following diagram illustrates the kinetic pathway of MAO-B inactivation by propargylamines.

MAO_Inhibition_Mechanism cluster_process Inactivation Kinetic Pathway Substrate Propargylamine Derivative Complex Non-Covalent E-I Complex Substrate->Complex Recognition (Ki) Intermediate Reactive Allene Intermediate Complex->Intermediate Hydride Abstraction (Rate Limiting) Adduct Covalent FAD-Adduct Intermediate->Adduct Covalent Bond Formation Inactivated MAO-B (Irreversibly Inhibited) Adduct->Inactivated Permanent Enzyme MAO-B (Active) Enzyme->Complex Recognition (Ki)

Caption: Kinetic pathway showing the transformation of the propargylamine substrate into a reactive intermediate that covalently modifies the MAO-B enzyme.

Comparative Potency Analysis

The following analysis categorizes derivatives based on their structural evolution and pharmacological profile.

Class A: The Standards (Selegiline vs. Rasagiline)

These are the clinical benchmarks. Both contain the propargylamine warhead but differ significantly in the hydrophobic scaffold attached to the nitrogen.

  • Selegiline (L-deprenyl): Contains an amphetamine-like backbone.[2]

    • Drawback: Metabolizes into L-methamphetamine and L-amphetamine, which can cause sympathomimetic side effects (anxiety, insomnia) and potentially counteract neuroprotection.

  • Rasagiline: Contains an aminoindan scaffold.

    • Advantage:[3][4][5] More potent MAO-B inhibition (approx. 5-10x in vitro). Major metabolite is 1-aminoindan, which is non-toxic and exhibits independent neuroprotective effects.

Class B: Multi-Target Directed Ligands (MTDLs)

Newer derivatives fuse the propargylamine moiety with other pharmacophores (e.g., carbamates, chelators) to treat complex pathologies like Alzheimer's.

  • Ladostigil: A dual inhibitor (MAO-B + Acetylcholinesterase). Designed by combining the carbamate moiety of rivastigmine with the pharmacophore of rasagiline.

  • M30: A brain-permeable iron chelator containing a propargylamine group. It targets oxidative stress (via iron chelation) and MAO-B simultaneously.

Table 1: Comparative IC50 and Selectivity Data
CompoundScaffold TypeMAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity Ratio (A/B)Key Metabolic Feature
Rasagiline Aminoindan2 – 4~180~45-90Non-toxic 1-aminoindan metabolite
Selegiline Phenethylamine14 – 20~1,200~60-85Metabolizes to L-methamphetamine
Ladostigil Carbamate-Indan~35,000*>100,000LowDesigned for slow, brain-selective inhibition
Compound 6 [1]Oxygenated Chalcone2.1>500>200High potency chalcone hybrid
M30 Hydroxyquinoline57~2,000~35Iron chelation + MAO inhibition

Note: Ladostigil's high IC50 in vitro is misleading; it acts as a pseudo-irreversible inhibitor of AChE and MAO in vivo with a long duration of action.

Experimental Protocols

To validate the potency of novel N-substituted propargylamines, the following protocols are recommended. These protocols prioritize self-validation through positive controls and specific pre-incubation steps required for irreversible inhibitors.

Protocol A: Fluorometric MAO-B Inhibition Assay (Amplex Red)

Rationale: This assay detects H₂O₂ generated during the oxidative deamination of tyramine.[6] It is superior to colorimetric assays for screening potent inhibitors due to higher sensitivity.

Reagents:

  • Recombinant Human MAO-B (Sigma/Corning).

  • Substrate: p-Tyramine (1 mM final).[7]

  • Detection: Amplex Red (50 µM) + Horseradish Peroxidase (HRP, 1 U/mL).

  • Buffer: 0.1 M Potassium Phosphate, pH 7.4.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve test compounds in DMSO. Serial dilute to generate a 7-point dose-response curve (e.g., 0.1 nM to 10 µM). Control: Use Rasagiline (1 µM) as a positive control for 100% inhibition.

  • Pre-Incubation (CRITICAL):

    • Mix 50 µL of Enzyme solution (approx. 0.5 U/mL) with 10 µL of test inhibitor.

    • Incubate at 37°C for 20 minutes.

    • Why? Propargylamines are time-dependent inhibitors. Without pre-incubation, IC50 values will be underestimated (appearing less potent).

  • Reaction Initiation: Add 40 µL of Substrate/Detection Mix (Tyramine + Amplex Red + HRP).

  • Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) kinetically for 30 minutes.

  • Data Analysis: Calculate the slope (RFU/min) of the linear portion. Normalize to Vehicle (DMSO) control. Fit to a non-linear regression model (log(inhibitor) vs. response) to determine IC50.

Protocol B: Neuroprotection Assay (SH-SY5Y Cells)

Rationale: Demonstrates efficacy beyond enzyme inhibition, capturing mitochondrial stabilization.

Methodology:

  • Seeding: Plate SH-SY5Y cells (10,000 cells/well) in 96-well plates. Differentiate with Retinoic Acid (10 µM) for 5 days for a more neuronal phenotype.

  • Pre-Treatment: Treat cells with test compounds (0.1, 1, 10 µM) for 1 hour prior to toxin exposure.

  • Toxin Challenge: Add MPP+ (1-methyl-4-phenylpyridinium) at 1 mM (or determined LD50 concentration).

  • Incubation: Incubate for 24 hours at 37°C.

  • Viability Readout: Use MTT or CellTiter-Glo (ATP) assay.

  • Validation: Cell viability in Compound + Toxin wells should be significantly higher (p<0.05) than Toxin-only wells.

Diagram 2: Experimental Screening Workflow

This workflow outlines the logical progression from synthesis to lead candidate selection.

Screening_Workflow Start Synthesis of N-Propargylamine Derivatives Screen1 Primary Screen: hMAO-B Inhibition (Amplex Red) Start->Screen1 Decision1 IC50 < 50 nM? Screen1->Decision1 Screen2 Selectivity Screen: hMAO-A Inhibition Decision1->Screen2 Yes Discard Discard / Redesign Decision1->Discard No Decision2 Selectivity > 100-fold? Screen2->Decision2 CellAssay Neuroprotection Assay (SH-SY5Y + MPP+) Decision2->CellAssay Yes Decision2->Discard No (Risk of Cheese Effect) ToxAssay Cytotoxicity Screen (HepG2) CellAssay->ToxAssay Lead Lead Candidate ToxAssay->Lead Low Toxicity

Caption: Step-by-step screening funnel for identifying potent and safe MAO-B inhibitors.

Conclusion and Editorial Insight

The evolution of N-substituted propargylamines has moved beyond simple potency.[8] While Rasagiline remains the gold standard for pure MAO-B inhibition (IC50 ~2-4 nM), the future lies in hybrid molecules (Class B).

When designing new derivatives, researchers should prioritize:

  • The Scaffold: Avoid phenethylamine backbones to prevent amphetamine metabolism.

  • The Linker: Maintain the N-methyl or similar small alkyl group; bulky substitutions directly on the nitrogen often reduce the hydride abstraction rate.

  • Multi-functionality: Incorporating antioxidant or chelating moieties (like in M30 or chalcone hybrids) offers superior neuroprotection profiles compared to simple enzyme inhibition.

References

  • Parambi, D. G., et al. (2020). "Design, synthesis and biological evaluation of novel oxygenated chalcone derivatives as potent and selective MAO-B inhibitors." Bioorganic Chemistry.

  • Youdim, M. B., et al. (2006). "Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition." Journal of Neuroscience Research.

  • Binda, C., et al. (2004). "Structure-function relationships in monoamine oxidase B inhibitors." Current Medicinal Chemistry.

  • Weinreb, O., et al. (2010). "M30, a novel multifunctional neuroprotective drug with potent iron chelating and brain selective monoamine oxidase inhibitory activity for Parkinson's disease." British Journal of Pharmacology.

  • Naoi, M., et al. (2023).[9] "Monoamine Oxidase B Inhibitors in the Treatment of Parkinson’s Disease: Clinical Efficacy and Neuroprotective Potential."[1] International Journal of Molecular Sciences.

Sources

Comparative

Technical Benchmarking Guide: N-(4-chlorobenzyl)prop-2-en-1-amine in MAO-B Inhibition

Executive Summary & SAR Context N-(4-chlorobenzyl)prop-2-en-1-amine (NCPA) represents a critical structural probe in the Structure-Activity Relationship (SAR) studies of Monoamine Oxidase (MAO) inhibitors. It serves as t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & SAR Context

N-(4-chlorobenzyl)prop-2-en-1-amine (NCPA) represents a critical structural probe in the Structure-Activity Relationship (SAR) studies of Monoamine Oxidase (MAO) inhibitors. It serves as the allylamine analogue to the clinically established propargylamine class (e.g., Selegiline, Rasagiline).

While propargylamines are definitive "suicide substrates" (mechanism-based irreversible inhibitors), NCPA occupies a unique pharmacological niche:

  • Mechanistic Probe: It elucidates the role of the unsaturated N-substituent (alkene vs. alkyne) in flavin adduct formation.

  • Selectivity Scaffold: The 4-chlorobenzyl moiety confers high affinity for the hydrophobic substrate cavity of MAO-B, distinguishing it from MAO-A preferring structures.

  • Metabolic Reference: It is frequently used to benchmark the metabolic stability of amine oxidases, as the allylamine group can be processed into acrolein (a reactive aldehyde), offering a toxicological contrast to the propargyl group.

This guide benchmarks NCPA against three standard-of-care inhibitors to assist researchers in lead optimization and mechanistic assays.

Mechanistic Benchmarking: The "Allyl vs. Propargyl" Switch

The defining feature of NCPA is the prop-2-en-1-amine (allyl) group. To understand its performance, one must compare it to the prop-2-yn-1-amine (propargyl) group found in Selegiline.

The Mechanism of Inactivation[1]
  • Propargylamines (Selegiline/Rasagiline): MAO-B oxidizes the propargyl group to an allene intermediate. This highly reactive species forms a covalent N-5 flavin adduct with the FAD cofactor, permanently disabling the enzyme (Irreversible).

  • Allylamines (NCPA): The allyl group is oxidized to an conjugated imine. While some allylamines can form adducts, they are often processed as substrates or act as reversible competitive inhibitors . If they do inactivate the enzyme, the partition ratio (turnover events per inactivation event) is typically higher than propargylamines, making them less efficient drugs but excellent detailed kinetic probes.

Comparative Mechanism Diagram

The following diagram illustrates the divergent pathways of Allyl (NCPA) vs. Propargyl inhibitors within the MAO-B active site.

MAO_Mechanism Substrate Inhibitor Entry (Active Site) Propargyl Propargylamine (Selegiline/Rasagiline) Substrate->Propargyl Allyl Allylamine (NCPA) Substrate->Allyl Oxidation MAO-B Oxidation (FAD -> FADH2) Allene Reactive Allene Intermediate Oxidation->Allene Alkynyl Path Imine Conjugated Imine Intermediate Oxidation->Imine Alkenyl Path Propargyl->Oxidation Adduct Covalent FAD Adduct (Irreversible Inhibition) Allene->Adduct k_inact (Fast) Allyl->Oxidation Imine->Adduct Rare/Slow Event Products Aldehyde (Acrolein) + Amine (Substrate Turnover) Imine->Products High Partition Ratio Hydrolysis Hydrolysis

Figure 1: Divergent mechanistic pathways of Propargyl vs. Allyl amines in MAO-B. Note the propensity of allylamines (NCPA) to undergo turnover rather than rapid covalent inactivation.

Performance Data: NCPA vs. Gold Standards

The following table synthesizes SAR data, comparing NCPA with clinical benchmarks. The 4-chlorobenzyl core of NCPA is structurally most similar to Clorgyline (though Clorgyline is an ether) and Pargyline analogs.

Key Metric Definitions:

  • IC50: Concentration required for 50% inhibition (Lower is more potent).

  • Selectivity (B/A): Ratio of IC50 (MAO-A) / IC50 (MAO-B). Higher number = Greater MAO-B selectivity.

FeatureNCPA (Subject)Selegiline (Benchmark)Safinamide (Alternative)Clorgyline (Contrast)
Chemical Class N-Benzyl-Allylamine N-Propyl-Propargylamine

-Aminoamide
N-Propyl-Propargylamine
Binding Type Competitive / Weak Mechanism-BasedIrreversible (Covalent)Reversible (Competitive)Irreversible (Covalent)
MAO-B Potency (IC50) 0.5 - 5.0

M
(Est.)*
0.005 - 0.02

M
0.098

M
> 10

M
MAO-A Potency (IC50) > 100

M
> 10

M
> 100

M
0.001 - 0.01

M
Selectivity High MAO-B PreferenceSelective MAO-B (at low dose)Highly Selective MAO-BSelective MAO-A
Metabolites 4-chlorobenzaldehyde + Acrolein Desmethylselegiline + MethamphetamineInert metabolites2,4-dichlorophenol
Experimental Utility Probing alkene oxidation; SAR intermediateClinical efficacy standardReversibility controlMAO-A exclusion control

*Note: NCPA potency is estimated based on SAR of N-benzylallylamines. Lacking the alkyne group, it is typically 10-100x less potent than its propargyl analog.

Critical Analysis
  • Potency Gap: NCPA is significantly less potent than Selegiline. The triple bond (alkyne) in Selegiline is essential for the low-energy formation of the flavin adduct. The double bond (alkene) in NCPA presents a higher energy barrier for covalent modification.

  • Selectivity Driver: The 4-chloro substituent on the benzyl ring of NCPA is the primary driver for its MAO-B selectivity. The MAO-B active site contains a "substrate cavity" and an "entrance cavity" separated by Tyr326. The 4-Cl group fits snugly into the hydrophobic pocket of MAO-B, whereas the MAO-A site is more restrictive for this substitution pattern.

Experimental Protocol: Validating NCPA Activity

To benchmark NCPA in your own lab, use the Amplex Red Fluorometric Assay . This protocol is superior to spectrophotometric methods for detecting weak or reversible inhibition typical of allylamines.

Reagents
  • Enzyme: Recombinant Human MAO-B (5 mg/mL stock).

  • Substrate:

    
    -Tyramine or Benzylamine (Specific for MAO-B).
    
  • Detection: Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).

  • Test Compound: NCPA (Dissolved in DMSO; Final DMSO < 1%).

Step-by-Step Workflow
  • Pre-Incubation (Critical for Mechanism-Based Inhibitors):

    • Prepare a dilution series of NCPA (0.1

      
      M to 100 
      
      
      
      M).
    • Incubate MAO-B enzyme with NCPA in Potassium Phosphate Buffer (0.05 M, pH 7.4) for 30 minutes at 37°C .

    • Why? Allylamines often require catalytic turnover to generate the inhibitory species. Immediate substrate addition may underestimate potency (IC50 shift).

  • Reaction Initiation:

    • Add the Substrate/Detection Mix: 200

      
      M Tyramine + 200 
      
      
      
      M Amplex Red + 1 U/mL HRP.
    • Final Volume: 100

      
      L per well (96-well black plate).
      
  • Kinetic Measurement:

    • Measure fluorescence (Ex/Em: 530/590 nm) every 60 seconds for 30 minutes.

    • Calculate the slope (Vmax) of the linear portion.

  • Reversibility Check (The "Dialysis Test"):

    • To confirm if NCPA acts irreversibly (like Selegiline) or reversibly:

    • Incubate Enzyme + NCPA (at 10x IC50) for 1 hour.

    • Dialyze the mixture against buffer for 24 hours at 4°C.

    • Retest activity. If activity recovers >80%, NCPA is acting as a reversible inhibitor in your specific assay conditions.

References

  • Structural Insights into MAO-B Inhibition: Comparison of propargylamine vs. allylamine binding modes. Source: (General Search Landing for Verification)

  • Bovine Plasma Amine Oxidase Inhibition: Specific data on trans-3-chloroallylamine and related allylamine kinetics. Source:1

  • Propargylamine SAR Studies: Foundational data establishing the superiority of the alkyne moiety over the alkene for suicide inhibition. Source:2

  • MAO-B Inhibitor Clinical Pharmacology: Reference values for Selegiline and Rasagiline. Source:3

Sources

Validation

Comparing the efficacy of different catalysts for N-benzylpropargylamine synthesis

Executive Summary N-benzylpropargylamines are pivotal intermediates in the synthesis of nitrogen-containing heterocycles (e.g., pyrroles, oxazoles) and neuroprotective pharmaceutical agents (e.g., Rasagiline analogues)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-benzylpropargylamines are pivotal intermediates in the synthesis of nitrogen-containing heterocycles (e.g., pyrroles, oxazoles) and neuroprotective pharmaceutical agents (e.g., Rasagiline analogues). While traditional alkylation methods suffer from poor atom economy and toxic waste, the A³-coupling reaction (Aldehyde-Alkyne-Amine) has emerged as the superior catalytic route.

This guide objectively compares the three dominant catalytic systems—Gold (Au) , Copper (Cu) , and Zinc (Zn) —specifically for the synthesis of N-benzylpropargylamine derivatives.

  • Verdict: Gold (Au) offers the highest turnover frequency (TOF) and efficacy for difficult substrates. Copper (Cu) remains the industrial standard due to cost-efficiency, while Heterogeneous Copper/Zinc systems provide the best green profile (solvent-free/recyclable).

The Synthetic Challenge: Primary vs. Secondary Amines

The synthesis of N-benzylpropargylamine typically involves the coupling of benzaldehyde , phenylacetylene , and benzylamine .

Crucial Distinction: Most literature cites high yields (>95%) using secondary amines (e.g., piperidine). However, benzylamine is a primary amine .[1]

  • The Hurdle: Primary amines form neutral imines upon reaction with aldehydes, which are less electrophilic than the positively charged iminium ions formed by secondary amines. Consequently, catalysts that work for piperidine often show sluggish kinetics with benzylamine.[1]

  • The Solution: The choice of catalyst must specifically enhance the nucleophilicity of the metal-acetylide intermediate to overcome this electrophilic deficit.

Comparative Efficacy Analysis

The following data aggregates performance metrics for the synthesis of N-benzylpropargylamines (or closely related analogues) via A³-coupling.

Table 1: Catalyst Performance Matrix[2][3]
Catalyst SystemCatalyst LoadingConditionsYield (%)TOF (

)
ReusabilityKey Advantage
AuBr₃ (Homogeneous)0.25 - 1.0 mol%Water, Inert Atm, 60°C90-96% ~380 LowHighest activity; works with difficult

-oxyaldehydes.
CuI (Homogeneous)5 - 10 mol%Toluene/Neat, 100°C85-92%~20LowCost-effective; industry standard; robust.[1]
Zn(OTf)₂ (Lewis Acid)5 mol%Solvent-free, 100°C88-96%~40ModerateGreen; solvent-free; air-tolerant.
CuO/Al₂O₃ (Heterogeneous)2 - 5 mol%Toluene, 110°C97%~50High (5+ cycles)Recyclable; high stability; easy separation.
Ag-NHC (Silver Carbene)1 - 2 mol%CH₂Cl₂, RT65-85%~30ModerateTunable ligands; good for specific asymmetric targets.[1]
Deep Dive: Catalyst Selection Logic
A. Gold (Au): The High-Performance Specialist [1]
  • Mechanism: Au(I)/Au(III) species are exceptionally soft Lewis acids, activating the alkyne C-H bond with high affinity.

  • Why use it: When the aldehyde component is unstable or sterically hindered, or when reaction time is critical.[1] AuBr₃ in water is one of the few systems that drives the reaction to completion with <1 mol% loading for primary amines.

  • Drawback: High cost and difficulty in recovering the homogeneous catalyst.[1][2]

B. Copper (Cu): The Industrial Workhorse [1]
  • Mechanism: Forms a Copper(I)-acetylide intermediate.[1]

  • Why use it: For standard synthesis where cost is the primary driver.[1] CuI is effective but often requires an inert atmosphere to prevent oxidation to inactive Cu(II) species (unless using specific ligands or heterogeneous supports).[1]

  • Optimization: Adding ligands like pybox can induce enantioselectivity, crucial if the propargylamine has a chiral center at the propargylic position.

C. Heterogeneous Systems (Green Catalysis)
  • Why use it: For sustainable, large-scale preparations.[1] Systems like CuO/Al₂O₃ or Cu-MOFs (Metal-Organic Frameworks) allow for filtration and reuse.[1]

  • Performance: Surprisingly, some heterogeneous systems (e.g., CuO/Al₂O₃) outperform homogeneous Cu salts because the support stabilizes the active Cu(I) species, preventing disproportionation.

Mechanistic Underpinnings[4]

Understanding the catalytic cycle is essential for troubleshooting low yields.[1] The diagram below illustrates the dual-activation pathway required for A³-coupling.

A3_Mechanism Start Reagents: Alkyne + Aldehyde + Amine Step1 Step 1: Alkyne Activation (Formation of π-complex) Start->Step1 Coordination ImineForm Step 3: Imine Formation (Aldehyde + Amine ⇌ Imine + H₂O) Start->ImineForm Spontaneous/Acid Cat. Metal Metal Catalyst (Au, Cu, Zn) Metal->Step1 Step2 Step 2: Deprotonation (Formation of Metal-Acetylide) Step1->Step2 -H+ (Base assisted) Coupling Step 4: Nucleophilic Attack (Metal-Acetylide attacks Imine) Step2->Coupling Nucleophile ImineForm->Coupling Electrophile Coupling->Metal Regeneration Product Product: N-benzylpropargylamine Coupling->Product

Figure 1: General catalytic cycle for A³-coupling. Note that for benzylamine (primary amine), the electrophile is a neutral imine, requiring a highly active metal-acetylide nucleophile.

Validated Experimental Protocols

Protocol A: High-Efficiency Homogeneous Synthesis (Au-Catalyzed)

Best for: High value substrates, small scale, difficult aldehydes.

Reagents:

  • Benzaldehyde (1.0 mmol)

  • Benzylamine (1.1 mmol)

  • Phenylacetylene (1.5 mmol)

  • Catalyst: AuBr₃ (1-2 mol%)

  • Solvent: Water (2 mL)

Workflow:

  • Mixing: In a clean reaction tube, add water, AuBr₃, benzaldehyde, and benzylamine. Stir for 5 minutes to allow initial imine formation.

  • Addition: Add phenylacetylene.

  • Reaction: Heat to 60°C under Nitrogen atmosphere for 12 hours.

  • Extraction: Cool to room temperature. Extract with diethyl ether (3 x 5 mL).

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Green Solvent-Free Synthesis (Zn-Mediated)

Best for: Routine synthesis, scale-up, environmental compliance.

Reagents:

  • Benzaldehyde (1.0 mmol)

  • Benzylamine (1.0 mmol)

  • Phenylacetylene (1.2 mmol)[3][4]

  • Catalyst: Zn(OTf)₂ (5 mol%) or CuO/Al₂O₃ (50 mg)

  • Solvent: None (Neat)

Workflow Visualization:

Protocol_Workflow Mix 1. Mix Reagents (Neat, no solvent) Heat 2. Heat (100°C, 2-4 hrs) Mix->Heat Cool 3. Cool & Dilute (Add CH₂Cl₂) Heat->Cool Filter 4. Filtration (Recover Catalyst) Cool->Filter Evap 5. Evaporation (Crude Product) Filter->Evap

Figure 2: Solvent-free workflow for Zn/Cu-catalyzed synthesis, highlighting catalyst recovery.

Step-by-Step:

  • Combine aldehyde, amine, and alkyne in a screw-cap vial.

  • Add Zn(OTf)₂ (approx. 18 mg for 1 mmol scale).

  • Heat the neat mixture to 100°C in an oil bath. The mixture will liquefy.[1]

  • Monitor via TLC (approx. 2-4 hours).

  • Workup: Cool, dilute with dichloromethane (DCM).

  • Isolation: Wash with water to remove Zn salt (or filter if using heterogeneous CuO).[1] Evaporate DCM to yield pure product (often >95% purity without chromatography).[1]

References

  • Recent Advances in A3 Coupling with Metal Salts. Encyclopedia.pub. [Link]

  • Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation. MDPI Molecules. [Link][1]

  • Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions. Organic & Biomolecular Chemistry. [Link]

  • Zn(OTf)2-Mediated Expeditious and Solvent-Free Synthesis of Propargylamines. Synlett / Organic Chemistry Portal. [Link]

  • A Simple and Economic Synthesis of Propargylamines by CuI-Catalyzed Three-Component Coupling. Australian Journal of Chemistry. [Link]

  • CuO-Al2O3 catalyzed oxidation of primary benzylamines... and A3 coupling. ResearchGate. [Link]

Sources

Comparative

Technical Comparison Guide: In Vitro vs. In Vivo Activity of N-(4-chlorobenzyl)prop-2-en-1-amine

[1] Executive Summary: The Precursor vs. The Potent N-(4-chlorobenzyl)prop-2-en-1-amine (CAS: 69957-80-8), often referred to as N-Allyl-4-chlorobenzylamine , represents a critical chemical scaffold in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Precursor vs. The Potent

N-(4-chlorobenzyl)prop-2-en-1-amine (CAS: 69957-80-8), often referred to as N-Allyl-4-chlorobenzylamine , represents a critical chemical scaffold in the development of benzylamine and allylamine antimycotics.[1] While it possesses the core pharmacophore required for Squalene Epoxidase (SE) inhibition, it functions primarily as a synthetic intermediate rather than a clinical therapeutic.[1]

This guide objectively compares the activity of this secondary amine intermediate against its optimized, clinical-grade tertiary amine counterparts (e.g., Terbinafine , Butenafine ).[1] For drug development professionals, understanding the "activity gap" between this fragment and the final drug is crucial for optimizing Structure-Activity Relationships (SAR).[1]

Key Findings
  • In Vitro: The compound exhibits micromolar (µM) affinity for fungal squalene epoxidase but lacks the nanomolar (nM) potency of Terbinafine due to the absence of a bulky lipophilic tail (e.g., naphthalene).[1]

  • In Vivo: Efficacy is severely limited by rapid metabolic clearance (oxidative deamination by MAO-B) and poor tissue retention compared to the highly lipophilic clinical standards.[1]

  • Primary Utility: High-value building block for N-alkylation to generate tertiary amine libraries.[1]

Chemical & Physicochemical Profile

The transition from N-(4-chlorobenzyl)prop-2-en-1-amine to a clinical drug involves modifying the amine center to increase lipophilicity (LogP) and metabolic stability.[1]

Table 1: Physicochemical Comparison with Clinical Alternatives

FeatureN-(4-chlorobenzyl)prop-2-en-1-amineTerbinafine (Clinical Standard)Butenafine (Structural Analog)
Role Synthetic Intermediate / FragmentClinical Antifungal (Oral/Topical)Clinical Antifungal (Topical)
Structure Class Secondary AllylamineTertiary AllylamineTertiary Benzylamine
Molecular Weight 181.66 g/mol 291.43 g/mol 317.47 g/mol
Calc.[1] LogP ~2.5 (Moderate Lipophilicity)~5.5 (High Lipophilicity)~6.0 (High Lipophilicity)
H-Bond Donors 1 (NH group - reactive)0 (Tertiary amine - stable)0 (Tertiary amine - stable)
Metabolic Fate Rapid N-dealkylation / MAO substrateSlow N-demethylation (Liver)Slow hydroxylation

In Vitro Activity: The Mechanism of Action

The biological activity of allylamines hinges on the inhibition of Squalene Epoxidase (ERG1) , a key enzyme in the ergosterol biosynthesis pathway.

Mechanism: Competitive Inhibition

N-(4-chlorobenzyl)prop-2-en-1-amine contains the allyl group and aromatic ring necessary to mimic the squalene substrate.[1] However, it lacks the "hydrophobic anchor" (naphthalene or tert-butyl group) found in potent inhibitors.[1]

  • Binding: The allyl group coordinates with the enzyme's active site, but the binding energy is insufficient for "tight-binding" inhibition.[1]

  • Potency: Estimated IC50 is in the 10–50 µM range, whereas Terbinafine exhibits an IC50 of 0.03 µM (30 nM) .

  • Selectivity: The secondary amine is less selective for fungal vs. mammalian epoxidase compared to the tertiary analogs.

Pathway Visualization

The following diagram illustrates the specific blockade point in the ergosterol pathway.

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multi-step synthesis SE Squalene Epoxidase (ERG1) TARGET ENZYME Squalene->SE SqualeneEpoxide 2,3-Oxidosqualene Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Lanosterol Synthase Ergosterol Ergosterol (Cell Membrane Integrity) Lanosterol->Ergosterol CYP450 dependent steps SE->SqualeneEpoxide Inhibitor Inhibition by N-(4-chlorobenzyl)prop-2-en-1-amine (Weak/Moderate) Inhibitor->SE Low Affinity Drug Inhibition by Terbinafine (Potent) Drug->SE High Affinity

Caption: Inhibition of Squalene Epoxidase (ERG1) arrests fungal cell membrane synthesis.[1] The subject compound shows weak inhibition compared to clinical drugs.

In Vivo Activity: The Bioavailability Barrier

While the compound works in a test tube, it fails as a standalone drug in vivo due to pharmacokinetic (PK) limitations.

Metabolic Instability

The secondary amine (-NH-) is a prime target for Monoamine Oxidases (MAO) and hepatic P450 enzymes.[1]

  • Reaction: Oxidative deamination leads to the formation of 4-chlorobenzaldehyde and allylamine (toxic).[1]

  • Consequence: Short half-life (< 1 hour) prevents therapeutic concentrations from reaching the infection site.[1]

Tissue Distribution (The "Reservoir Effect")

Clinical allylamines like Terbinafine are designed to be highly lipophilic (LogP > 5).[1] This allows them to accumulate in the skin, nails, and adipose tissue, creating a "drug reservoir" that releases slowly over weeks.[1]

  • N-(4-chlorobenzyl)prop-2-en-1-amine: With a LogP of ~2.5, it washes out of the system rapidly and does not accumulate in keratinized tissues (nails/skin), rendering it ineffective for treating dermatophytosis.[1]

Experimental Protocols

For researchers utilizing this compound as a building block or control, the following protocols ensure data integrity.

Protocol: Synthesis of N-(4-chlorobenzyl)prop-2-en-1-amine

Objective: To synthesize the intermediate via Reductive Amination for use in SAR studies.

Reagents: 4-Chlorobenzaldehyde, Allylamine, Sodium Borohydride (NaBH4), Methanol.[1]

  • Imine Formation:

    • Dissolve 4-Chlorobenzaldehyde (10 mmol) in anhydrous Methanol (20 mL).

    • Add Allylamine (12 mmol) dropwise at 0°C.

    • Stir at Room Temperature (RT) for 4 hours. (Monitor disappearance of aldehyde by TLC).

  • Reduction:

    • Cool the solution to 0°C.

    • Add NaBH4 (15 mmol) portion-wise over 30 minutes.

    • Stir at RT for 12 hours.

  • Work-up:

    • Quench with water (50 mL). Extract with Dichloromethane (3 x 30 mL).

    • Wash organic layer with Brine, dry over Na2SO4, and concentrate in vacuo.

    • Purification: Silica gel column chromatography (Hexane:Ethyl Acetate 8:2).[1]

  • Validation:

    • 1H NMR (CDCl3): Confirm singlet at ~3.8 ppm (Benzylic CH2) and multiplets at 5.1-6.0 ppm (Allylic protons).[1]

Protocol: In Vitro Squalene Epoxidase Assay

Objective: To determine the IC50 of the compound compared to Terbinafine.

  • Preparation: Prepare microsomes from Candida albicans cells.

  • Incubation:

    • Mix Microsomes (50 µg protein) with [14C]-Squalene (substrate) and cofactor NADPH.[1]

    • Add N-(4-chlorobenzyl)prop-2-en-1-amine (Concentration range: 0.1 µM – 100 µM).[1]

    • Include Terbinafine (0.001 µM – 1 µM) as a positive control.[1]

  • Reaction: Incubate at 37°C for 60 minutes.

  • Termination: Stop reaction with KOH/Ethanol.

  • Analysis: Extract lipids with petroleum ether. Separate Squalene and 2,3-Oxidosqualene via Thin Layer Chromatography (TLC).[1]

  • Quantification: Measure radioactivity of fractions. Calculate % Inhibition.

Synthesis Workflow Visualization

The transformation of this intermediate into a potent drug (SAR optimization) is depicted below.

SynthesisWorkflow Aldehyde 4-Chlorobenzaldehyde Intermediate N-(4-chlorobenzyl)prop-2-en-1-amine (Subject Compound) LogP ~2.5 | IC50 ~10µM Aldehyde->Intermediate Reductive Amination Amine Allylamine Amine->Intermediate FinalDrug Tertiary Amine Analog (e.g., 'Chloro-Butenafine') LogP >5.0 | IC50 <50nM Intermediate->FinalDrug Optimization (Lipophilicity Boost) Reagent2 + Naphthyl Methyl Chloride (Alkylation) Reagent2->FinalDrug

Caption: The subject compound acts as the "scaffold." Potency is unlocked only after N-alkylation with a bulky hydrophobic group.[1]

References

  • Petranyi, G., et al. (1984).[2] "Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase." Science, 224(4654), 1239-1241.[1] Link

  • Stütz, A. (1987).[2] "Allylamine derivatives: a new class of active substances in antifungal chemotherapy."[2] Angewandte Chemie International Edition, 26(4), 320-328.[1] Link[1]

  • Ryder, N. S. (1992). "Terbinafine: mode of action and properties of the squalene epoxidase inhibition." British Journal of Dermatology, 126(s39), 2-7.[1] Link[1]

  • PubChem Compound Summary. (n.d.). "N-(4-chlorobenzyl)prop-2-en-1-amine (CAS 69957-80-8)."[1] National Center for Biotechnology Information. Link[1]

  • Birnbaum, J. E. (1990).[3] "Pharmacology of the allylamines." Journal of the American Academy of Dermatology, 23(4), 782-785.[1] Link

Sources

Validation

Comparative In Silico Analysis of N-Benzylpropargylamine MAO-B Inhibitors

[1] Executive Summary This guide provides a technical comparison of N-benzylpropargylamine analogues, focusing on their molecular recognition profiles against Monoamine Oxidase B (MAO-B). These compounds, typified by Sel...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison of N-benzylpropargylamine analogues, focusing on their molecular recognition profiles against Monoamine Oxidase B (MAO-B). These compounds, typified by Selegiline and Rasagiline , represent a cornerstone in the treatment of Parkinson’s Disease (PD) due to their neuroprotective and dopamine-sparing effects.

The critical differentiator in this chemical class is the propargylamine warhead , which facilitates mechanism-based irreversible inhibition via covalent adduct formation with the FAD cofactor. However, the selectivity and initial binding affinity are dictated by the non-covalent interactions of the benzyl/aromatic moiety within the enzyme's hydrophobic cage.

This analysis compares the binding modes, affinity energies, and selectivity profiles of established therapeutics against emerging analogues (e.g., sulfonamide and pyridazine derivatives), utilizing high-resolution crystal structures (PDB: 2V5Z).

Structural Basis of Inhibition

To design or evaluate analogues effectively, one must understand the "lock and key" mechanism specific to MAO-B.

The Pharmacophore
  • The Warhead (Propargyl Group): Essential for irreversible inhibition. It aligns with the N5 atom of the FAD cofactor.[1]

  • The Aromatic Core (Benzyl/Indan): Occupies the substrate cavity.

  • The Selectivity Gate: MAO-B possesses a "tight" entrance cavity defined by Tyr326 and Ile199 . This contrasts with MAO-A, which has a wider channel due to Phe208.

Key Interaction Network

The following diagram illustrates the critical residue interactions required for a high-affinity binder.

MAOB_Interaction_Map Ligand N-Benzylpropargylamine Analogue FAD FAD Cofactor (N5 Atom) Ligand->FAD Covalent Adduct (Mechanism-Based) Tyr398 Tyr398 (Aromatic Cage) Ligand->Tyr398 Pi-Pi Stacking (Critical for Affinity) Tyr326 Tyr326 (Selectivity Gate) Ligand->Tyr326 Pi-Pi / Hydrophobic Ile199 Ile199 (Steric Constraint) Ligand->Ile199 Selectivity Filter (MAO-B Specific) Pro102 Pro102 (H-Bond Donor) Ligand->Pro102 H-Bond (Optional for Potency)

Caption: Interaction map of the MAO-B active site. The FAD N5 interaction is the catalytic event, while Tyr398/326 drive initial binding affinity.

Comparative Docking Methodology

This protocol ensures reproducibility and distinguishes between the Michaelis complex (non-covalent) and the final inhibited state.

System Preparation[2]
  • Protein Target: Human MAO-B (PDB ID: 2V5Z ).[1][2] This structure is preferred as it is co-crystallized with Safinamide, providing a high-resolution (1.6 Å) view of the open conformation.

  • Preprocessing:

    • Remove crystallographic waters (except those bridging FAD, if any).

    • Correct bond orders for the FAD cofactor.[1]

    • Crucial: Protonate the tertiary amine of the ligand at pH 7.4. The cationic state is required for proper orientation near the FAD.

Grid Generation
  • Center: Defined by the N5 atom of the FAD cofactor.[1]

  • Dimensions:

    
     Å. This encompasses both the entrance cavity (Tyr326) and the catalytic site (Tyr398).
    
  • Constraints: A distance constraint (< 3.5 Å) between the propargyl terminal carbon and FAD-N5 is often applied to filter for "reactive" poses.

Docking Workflow (Standardized)

Docking_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Sampling cluster_analysis Phase 3: Analysis P1 Ligand Prep (LigPrep pH 7.4) D2 Conformational Search (Monte Carlo/Genetic Alg) P1->D2 P2 Protein Prep (PDB: 2V5Z) D1 Grid Generation (Center: FAD-N5) P2->D1 D1->D2 A1 Scoring (GScore) kcal/mol D2->A1 A2 Pose Filtering (RMSD < 2.0 Å) A1->A2

Caption: Standardized in silico workflow for MAO-B inhibitor screening.

Performance Analysis: Parent vs. Analogues

The following data synthesizes findings from comparative studies involving Selegiline, Rasagiline, and emerging high-potency analogues (e.g., Benzylamine-sulfonamides [Compound 4i] and Pyridazinobenzylpiperidines [Compound S5]).

Quantitative Binding Data

Note: Binding Energy (


) values are derived from consensus docking scores (Glide/AutoDock Vina).
CompoundScaffold TypeEst. Binding Energy (kcal/mol)Key InteractionsSelectivity (MAO-B/A)
Selegiline Amphetamine-like-7.8 to -8.2FAD (proximal), Tyr398 (Pi-stack)High
Rasagiline Aminoindan-8.5 to -9.1FAD, Tyr398, Tyr326 (Strong Pi-stack)Very High
Compound 4i Sulfonamide derivative-9.8 to -10.2FAD, Tyr398, Pro102 (H-bond) > 500-fold
Compound S5 Pyridazinone-9.5Tyr398, Tyr326, Cys172High (SI ~19)
Comparative Insights[2][4]

1. Selegiline (The Baseline):

  • Observation: Selegiline fits well but often shows higher flexibility in the entrance cavity compared to Rasagiline.

  • Limitation: The metabolic breakdown into amphetamine derivatives is a known clinical drawback, though docking only reveals the slightly lower affinity due to the flexible alkyl chain.

2. Rasagiline (Rigidification Strategy):

  • Mechanism:[1][3] The indan ring constrains the conformation.

  • Docking Result: Consistently shows lower (better) binding energy. The rigid structure forces the aromatic ring into optimal Pi-Pi stacking alignment with Tyr398 and Tyr326 .

  • Validation: Crystal structures (e.g., PDB 1S2Q) confirm this "sandwich" mode.

3. Novel Analogues (e.g., Compound 4i/S5):

  • Innovation: Introduction of polar groups (sulfonamide, pyridazine) to target residues outside the hydrophobic cage, such as Pro102 or Cys172 .

  • Result: These analogues often achieve sub-micromolar IC50 values (e.g., 0.041 µM for 4i) by anchoring the molecule more firmly than the hydrophobic interactions alone can achieve.

Selectivity Profiling (MAO-B vs. MAO-A)

A critical part of the study is proving the compound does not bind well to MAO-A (to avoid the "Cheese Effect").

  • MAO-B Binding: The "Gate" residues (Tyr326 , Ile199 ) create a narrow, hydrophobic slot. Successful analogues (like Rasagiline) are planar and hydrophobic enough to slide in.

  • MAO-A Binding: MAO-A has Phe208 instead of Ile199, creating a wider, different shaped cavity.

  • Docking Failure Mode: When docking N-benzylpropargylamines into MAO-A (PDB: 2Z5X), high-affinity binders for MAO-B often suffer from steric clashes or lack the specific Pi-stacking partner (Tyr326 is absent in MAO-A, replaced by Ile335).

Protocol Tip: Always perform "Cross-Docking." Dock your ligand into MAO-B and MAO-A.[1][4][2][5][6] A difference in docking score of > 2.0 kcal/mol typically correlates with good physiological selectivity.

References

  • Binda, C., et al. (2004). Crystal structures of monoamine oxidase B in complex with four inhibitors of the N-propargylaminoindan class. Journal of Medicinal Chemistry.

  • Bolea, I., et al. (2011).[5] Synthesis, Biological Evaluation, and Molecular Modeling of Donepezil and N-[(5-(Benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine Hybrids.[5] Journal of Medicinal Chemistry.

  • Demir Özkay, U., et al. (2016). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Lee, S.Y., et al. (2022). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives.[7] Molecules.

  • RCSB Protein Data Bank. (2007). Crystal Structure of Human Monoamine Oxidase B (2V5Z).

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of N-(4-chlorobenzyl)prop-2-en-1-amine

Executive Summary & Immediate Directives N-(4-chlorobenzyl)prop-2-en-1-amine (also known as N-(4-Chlorobenzyl)allylamine) presents a dual-hazard profile: it is a corrosive secondary amine and a halogenated organic compou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

N-(4-chlorobenzyl)prop-2-en-1-amine (also known as N-(4-Chlorobenzyl)allylamine) presents a dual-hazard profile: it is a corrosive secondary amine and a halogenated organic compound . Improper disposal risks immediate exothermic reactions or the release of toxic dioxins/furans during downstream incineration.

Critical "Do Not" Rules
  • DO NOT mix with non-halogenated organic solvents (e.g., acetone, methanol) in the main waste stream. This contaminates the cheaper waste stream, forcing the entire volume to be treated as high-cost halogenated waste.

  • DO NOT add directly to acidic waste streams. The amine functionality will react exothermically, potentially causing splattering or container failure.

  • DO NOT dispose of down the drain. It is toxic to aquatic life and persistent.[1][2][3][4]

Chemical Profile & Hazard Identification

To effectively manage disposal, one must understand the functional moieties driving the hazard. As specific SDS data for this intermediate can be sparse, we apply Functional Group Analysis to determine the safety protocol.

PropertyValue / CharacteristicOperational Implication
Functional Groups Secondary Amine, Allyl, Aryl ChlorideCorrosive (pH > 11), potential alkylator, halogenated.
Physical State Liquid (Pale yellow to colorless)Requires leak-proof secondary containment.
Flash Point Estimated > 80°C (Combustible)Classify as D001 (Ignitable) if mixed with flammable solvents.
Corrosivity High (Skin Corr.[2] 1B)Classify as D002 (Corrosive). Use chemically resistant gloves (Nitrile/Neoprene).
Reactivity Incompatible with strong oxidizers & acidsSegregate from nitric acid, peroxides, and acid chlorides.
Halogen Content ~19% Chlorine by massMANDATORY: Dispose in "Halogenated Waste" stream.

Expert Insight: The "Allyl" group (


) implies a potential for polymerization if stored for extended periods with radical initiators, though it is more stable than acrylates. The "Chloro" substituent necessitates high-temperature incineration with acid gas scrubbing.

Pre-Disposal: Waste Segregation Protocol

The most common compliance failure in drug development labs is the mixing of halogenated amines with non-halogenated solvents. This section details the segregation logic to maintain RCRA compliance and reduce disposal costs.

The "Halogen Rule"

Because this molecule contains chlorine, it must be routed to a facility capable of scrubbing Hydrogen Chloride (HCl) gas from their incinerator flue.

Container Requirements:

  • Material: High-Density Polyethylene (HDPE) or Glass. Avoid metal cans due to amine corrosion.

  • Venting: Use vented caps if the waste mixture contains volatile solvents to prevent pressure buildup.

Workflow: Waste Stream Decision Matrix

WasteSegregation Start Waste Generation: N-(4-chlorobenzyl)prop-2-en-1-amine IsMixed Is it mixed with other solvents? Start->IsMixed CheckSolvent Check Solvent Type IsMixed->CheckSolvent Yes StreamA STREAM A: Halogenated Basic/Organic IsMixed->StreamA No (Pure) CheckAcid Is the mixture Acidic (pH < 7)? CheckSolvent->CheckAcid Neutralize Neutralize slowly with Dilute Base (NaOH) CheckAcid->Neutralize Yes CheckAcid->StreamA No (Basic/Neutral) Neutralize->StreamA StreamB STREAM B: Do Not Mix! Segregate as Oxidizer/Acid StreamA->StreamB Keep Separate

Figure 1: Decision matrix for segregating amine waste. Note that even if mixed with non-halogenated solvents (e.g., Ethanol), the presence of the chlorobenzyl group forces the entire mixture into the Halogenated stream.

Spill Response & Emergency Disposal

In the event of a benchtop spill, immediate action is required to prevent respiratory distress (due to amine volatility) and surface corrosion.

Neutralization Chemistry

Do not use strong mineral acids (HCl, H2SO4) to neutralize the spill; the reaction will be violent. Use a weak organic acid.[5]

  • Recommended Agent: Citric Acid (solid or saturated solution) or Sodium Bisulfate.

  • Mechanism:

    
     (Formation of a non-volatile ammonium salt).
    
Step-by-Step Cleanup Protocol
  • Evacuate & Ventilate: Clear the immediate area.[1][2] If outside a fume hood, open windows or increase ventilation.

  • PPE: Don Nitrile gloves (double gloved recommended), lab coat, and safety goggles.

  • Contain: Use a spill pillow or sand to dike the perimeter of the spill.

  • Neutralize:

    • Sprinkle Citric Acid powder over the liquid.

    • Wait for any fizzing/heat generation to subside.

    • Check pH with a strip (Target: pH 6-8).

  • Absorb: Cover with vermiculite or clay absorbent.

  • Collect: Scoop into a wide-mouth HDPE jar.

  • Label: "Hazardous Waste: Debris contaminated with Halogenated Amine."

Emergency Workflow

SpillResponse Spill Spill Detected PPE Don PPE: Nitrile Gloves, Goggles Spill->PPE Contain Containment: Sand/Pillows PPE->Contain Neutralize Neutralization: Apply Citric Acid Contain->Neutralize Absorb Absorption: Vermiculite Neutralize->Absorb Dispose Disposal: Halogenated Solid Waste Absorb->Dispose

Figure 2: Sequential workflow for managing spills of N-(4-chlorobenzyl)prop-2-en-1-amine.

Final Destruction & Regulatory Compliance

The ultimate fate of this chemical must be high-temperature destruction.

Incineration Specifications

Standard municipal incineration is insufficient. The waste must be sent to a TSDF (Treatment, Storage, and Disposal Facility) permitted for Halogenated Organics .

  • Process: Rotary Kiln Incineration.

  • Requirement: Flue gas temperatures >1100°C with rapid quenching and alkaline scrubbing to capture HCl and prevent the de novo synthesis of dioxins.

US EPA (RCRA) Coding

When labeling the waste container, apply the following codes based on the mixture profile:

CodeDescriptionApplicability
D002 CorrosiveApplicable if pH > 12.5 (Pure amine is highly basic).
D001 IgnitableApplicable if flash point < 60°C (Check specific solvent mixture).
F001/F002 Halogenated SolventsApply ONLY if mixed with listed solvents (e.g., DCM, Chloroform).

Note: While N-(4-chlorobenzyl)prop-2-en-1-amine is not explicitly P-listed or U-listed by CAS number, it is a "Characteristic Waste" (Corrosive/Toxic) and must be managed as such.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[6] [Link][7][8]

  • PubChem. (n.d.). Compound Summary: N-(4-Chlorobenzyl)allylamine. National Library of Medicine. [Link](Used for functional group analysis and physicochemical property estimation).

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorobenzyl)prop-2-en-1-amine
Reactant of Route 2
Reactant of Route 2
N-(4-chlorobenzyl)prop-2-en-1-amine
© Copyright 2026 BenchChem. All Rights Reserved.